Product packaging for Dexchlorpheniramine Maleate(Cat. No.:CAS No. 2438-32-6)

Dexchlorpheniramine Maleate

Cat. No.: B192745
CAS No.: 2438-32-6
M. Wt: 390.9 g/mol
InChI Key: DBAKFASWICGISY-DASCVMRKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dexchlorpheniramine maleate is an organic molecular entity.
Dexchlorpheniramine is the S-enantiomer of chlorpheniramine which is a 1st generation anti-histamine. Dexchlorpheniramine has more pharmacological activity than the R and so is more potent than the racemic mixture.
This compound is the maleate salt form of dexchlorpheniramine, an alkylamine, and first-generation histamine antagonist with anti-allergic activity. This compound competitively blocks H1 receptors, thereby preventing the actions of histamine on bronchial smooth muscle, capillaries and gastrointestinal (GI) smooth muscle. This prevents histamine-induced bronchoconstriction, vasodilation, increased capillary permeability, and GI smooth muscle spasms.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1981 and has 7 approved and 3 investigational indications.
See also: Dexchlorpheniramine (has active moiety).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H23ClN2O4 B192745 Dexchlorpheniramine Maleate CAS No. 2438-32-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-but-2-enedioic acid;(3S)-3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBAKFASWICGISY-DASCVMRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC[C@@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001017216
Record name (gamma-(4-Chlorophenyl)-pyridine-2-propyl)(dimethyl)ammonium hydrogen (Z)-maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2438-32-6
Record name Dexchlorpheniramine maleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2438-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexchlorpheniramine maleate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002438326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexchlorpheniramine maleate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09555
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (gamma-(4-Chlorophenyl)-pyridine-2-propyl)(dimethyl)ammonium hydrogen (Z)-maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEXCHLORPHENIRAMINE MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B10YD955QW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Dexchlorpheniramine Maleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and characterization of dexchlorpheniramine maleate, a first-generation antihistamine. The information compiled herein is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to understand and potentially replicate the production and analysis of this pharmacologically significant molecule.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the formation of racemic chlorpheniramine, followed by chiral resolution to isolate the desired (S)-(+)-enantiomer (dexchlorpheniramine), and concludes with the formation of the maleate salt.

Synthesis of Racemic Chlorpheniramine

The core of the chlorpheniramine molecule is constructed through the alkylation of 2-(p-chlorobenzyl)pyridine with 2-dimethylaminoethyl chloride. The reaction is typically carried out in the presence of a strong base, such as sodium amide, in an inert solvent like toluene.

Reaction Scheme:

G cluster_0 Synthesis of Racemic Chlorpheniramine 2-(p-chlorobenzyl)pyridine 2-(p-chlorobenzyl)pyridine plus1 + 2-(p-chlorobenzyl)pyridine->plus1 2-dimethylaminoethyl_chloride 2-dimethylaminoethyl chloride arrow1 NaNH2, Toluene 2-dimethylaminoethyl_chloride->arrow1 plus1->2-dimethylaminoethyl_chloride racemic_chlorpheniramine Racemic Chlorpheniramine arrow1->racemic_chlorpheniramine

Synthesis of Racemic Chlorpheniramine

Experimental Protocol: Synthesis of Racemic Chlorpheniramine

  • Preparation of the Reaction Mixture: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add dry toluene.

  • Addition of Sodium Amide: Carefully add sodium amide to the toluene with stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: A solution of 2-(p-chlorobenzyl)pyridine in dry toluene is added dropwise to the sodium amide suspension. The mixture is stirred, and then a solution of 2-dimethylaminoethyl chloride in dry toluene is added dropwise.

  • Reaction: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After completion of the reaction, the mixture is cooled to room temperature. The reaction is quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude racemic chlorpheniramine.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography.

Chiral Resolution of Racemic Chlorpheniramine

The separation of the racemic chlorpheniramine into its enantiomers is a critical step. This is typically achieved by forming diastereomeric salts with a chiral resolving agent. D-phenylsuccinic acid is a documented resolving agent for chlorpheniramine.

Workflow for Chiral Resolution:

G cluster_1 Chiral Resolution racemic Racemic Chlorpheniramine add_resolving_agent Add Chiral Resolving Agent (e.g., D-phenylsuccinic acid) racemic->add_resolving_agent diastereomeric_salts Formation of Diastereomeric Salts ((S)-amine-(R,R)-acid and (R)-amine-(R,R)-acid) add_resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization separated_salts Separated Diastereomeric Salts crystallization->separated_salts liberation Liberation of Enantiomers (Base treatment) separated_salts->liberation dexchlorpheniramine Dexchlorpheniramine ((S)-enantiomer) liberation->dexchlorpheniramine levochlorpheniramine Levochlorpheniramine ((R)-enantiomer) liberation->levochlorpheniramine

Chiral Resolution Workflow

Experimental Protocol: Chiral Resolution

  • Salt Formation: Dissolve the racemic chlorpheniramine base in a suitable solvent, such as ethanol or methanol. In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., D-phenylsuccinic acid) in the same solvent, heating gently if necessary.

  • Crystallization: Slowly add the resolving agent solution to the racemic amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of the cold solvent.

  • Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and add a base (e.g., sodium hydroxide solution) to liberate the free amine.

  • Extraction: Extract the liberated enantiomer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the organic extract with water, dry it over an anhydrous salt, and evaporate the solvent to obtain the enantiomerically enriched dexchlorpheniramine. The optical purity should be determined using a chiral analytical technique.

Formation of this compound

The final step is the formation of the maleate salt to improve the stability and solubility of the drug.

Experimental Protocol: Salt Formation

  • Reaction: Dissolve the purified dexchlorpheniramine free base in a suitable solvent, such as ethyl acetate.

  • Addition of Maleic Acid: Add a stoichiometric amount of maleic acid dissolved in the same solvent to the dexchlorpheniramine solution with stirring.

  • Crystallization: The this compound salt will precipitate out of the solution. The mixture can be cooled to enhance crystallization.

  • Isolation and Drying: Collect the crystalline product by filtration, wash with a small amount of cold solvent, and dry under vacuum. The melting point of this compound is reported to be between 113-115 °C.[1]

Characterization of this compound

A thorough characterization is essential to confirm the identity, purity, and enantiomeric integrity of the synthesized this compound.

Spectroscopic and Physical Characterization Data
ParameterMethodExpected Result
Melting PointCapillary Method110–115 °C[2]
Specific RotationPolarimetry+39.5° to +43.0° (in dimethylformamide)[2]
Infrared (IR) SpectrumKBr Disc or ATRCharacteristic peaks for aromatic C-H, C-N, C-Cl, and carboxylate stretches.
¹H NMR SpectrumNMR SpectroscopySignals corresponding to the protons of the pyridine ring, the chlorophenyl group, the aliphatic chain, and the dimethylamino group.
Mass SpectrumMass SpectrometryMolecular ion peak corresponding to the dexchlorpheniramine free base and characteristic fragmentation patterns.
Chromatographic Methods for Purity and Enantiomeric Separation

High-Performance Liquid Chromatography (HPLC) is a powerful tool for both purity assessment and the crucial determination of enantiomeric excess.

Experimental Protocol: Chiral HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A chiral stationary phase column, such as one based on amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H).[3]

  • Mobile Phase: A mixture of n-hexane, isopropanol, and diethylamine (e.g., 97.5:2.5:0.025, v/v/v).[3]

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 258 nm.[3]

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a known concentration.

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers should be well-resolved, allowing for the calculation of the enantiomeric excess of the S-(+)-enantiomer.

Experimental Protocol: Gas Chromatography (for related compounds)

  • Instrumentation: A gas chromatograph with a flame-ionization detector (FID).[2]

  • Column: A packed column with a stationary phase like 3% phase G3 on a suitable support.[2]

  • Temperatures:

    • Column: ~190 °C[2]

    • Injector and Detector: ~250 °C[2]

  • Carrier Gas: Helium at a flow rate adjusted to achieve a retention time of 4-5 minutes for the main peak.[2]

  • Sample Preparation: Dissolve the sample in a suitable solvent like methylene chloride.[2]

  • Analysis: Inject the sample and record the chromatogram to identify and quantify any related compounds or impurities.

Signaling Pathway of Dexchlorpheniramine

Dexchlorpheniramine, as a histamine H1 receptor antagonist, exerts its therapeutic effect by blocking the action of histamine on H1 receptors. This prevents the downstream signaling cascade initiated by histamine binding.

G cluster_0 Histamine H1 Receptor Signaling Histamine Histamine H1R H1 Receptor Histamine->H1R Binds to Gq_protein Gq Protein Activation H1R->Gq_protein Dexchlorpheniramine Dexchlorpheniramine Dexchlorpheniramine->H1R Blocks PLC Phospholipase C (PLC) Activation Gq_protein->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3_DAG IP3 and DAG Production PIP2->IP3_DAG Ca_release Increased Intracellular Ca2+ IP3_DAG->Ca_release PKC_activation PKC Activation IP3_DAG->PKC_activation Allergic_response Allergic Response (e.g., vasodilation, bronchoconstriction) Ca_release->Allergic_response PKC_activation->Allergic_response

Histamine H1 Receptor Signaling Pathway

This guide provides a foundational understanding of the synthesis and characterization of this compound. For further details, consulting the cited literature is recommended. The provided protocols are illustrative and may require optimization based on specific laboratory conditions and available equipment.

References

Dexchlorpheniramine maleate chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dexchlorpheniramine maleate is the maleate salt of dexchlorpheniramine, the pharmacologically active S-(+)-enantiomer of chlorpheniramine.[1] It is a first-generation alkylamine antihistamine renowned for its efficacy in alleviating symptoms associated with allergic reactions.[2][3] By competitively antagonizing histamine H1 receptors, this compound effectively mitigates the effects of histamine on various tissues, providing relief from conditions such as allergic rhinitis, conjunctivitis, and urticaria.[1][4] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, pharmacology, and analytical methodologies pertinent to this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

Dexchlorpheniramine is the dextrorotatory isomer of chlorpheniramine and possesses approximately twice the activity of the racemic mixture.[4][5] The presence of a chiral center necessitates stereospecific analytical methods for its characterization and quality control.

Chemical Structure:

  • This compound: (Z)-but-2-enedioic acid;(3S)-3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine[1]

  • Dexchlorpheniramine (active moiety): (3S)-3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine[6]

Table 1: Chemical Identifiers for this compound

IdentifierValueReference(s)
CAS Number 2438-32-6[1][7]
Molecular Formula C₂₀H₂₃ClN₂O₄[1]
IUPAC Name (Z)-but-2-enedioic acid;(3S)-3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine[1]
Synonyms S-(+)-Chlorpheniramine maleate, d-Chlorpheniramine maleate[8][9]
PubChem CID 5281070[1]

Physicochemical Properties

This compound is a white, odorless crystalline powder.[10][11] Its solubility in water and various organic solvents is a critical factor in its formulation and analytical method development.

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Weight 390.86 g/mol [3][9]
Melting Point 112-115 °C[10][12]
Solubility Freely soluble in water, methanol, and methylene chloride; Soluble in alcohol and chloroform; Slightly soluble in benzene and ether.[6][10][11]
pKa (Strongest Basic) 9.47[4]
logP 3.74[4]
Optical Rotation (α) D25 +44.3° (c = 1 in dimethylformamide)[12][13]

Pharmacology

Mechanism of Action

This compound is a potent antagonist of the histamine H1 receptor.[2] In allergic reactions, allergens trigger the release of histamine from mast cells and basophils.[4] Histamine then binds to H1 receptors on various effector cells, leading to symptoms such as vasodilation, increased capillary permeability, and smooth muscle contraction.[2][4] this compound competitively inhibits the binding of histamine to these H1 receptors, thereby preventing the downstream signaling cascade and alleviating allergic symptoms.[1][2] As a first-generation antihistamine, it can cross the blood-brain barrier, which can lead to central nervous system effects such as drowsiness.[2][14] It also possesses moderate anticholinergic activity.[10]

Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein.[1][15] Activation of this pathway by histamine leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][15] IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[15] This cascade ultimately leads to the physiological responses associated with an allergic reaction. This compound, by blocking the initial binding of histamine to the H1 receptor, prevents the initiation of this signaling pathway.

H1_Signaling_Pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds & Activates DCPM Dexchlorpheniramine Maleate DCPM->H1R Blocks Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Response Allergic Response (Vasodilation, etc.) Ca_Release->Response PKC->Response

Caption: Histamine H1 Receptor Signaling Pathway and Inhibition by this compound.
Pharmacokinetics

Table 3: Pharmacokinetic Properties of Dexchlorpheniramine

ParameterValueReference(s)
Bioavailability Data not readily available for dexchlorpheniramine specifically, but generally well-absorbed orally.[4]
Time to Peak Plasma Concentration Approximately 3 hours[5]
Protein Binding 69-72%[16]
Metabolism Hepatic, primarily via Cytochrome P450 enzymes (CYP2D6 major, with minor contributions from 3A4, 2C11, 2B1).[4][4][5]
Elimination Half-life 20-30 hours[5][16]
Excretion Primarily via urine[5]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Tablet Assay

This protocol outlines a general method for the quantitative analysis of this compound in tablet formulations, adapted from published methodologies.[16][17][18]

Objective: To determine the content of this compound in a pharmaceutical tablet.

Materials:

  • This compound Reference Standard (RS)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • Water (HPLC grade)

  • Sample Tablets

Equipment:

  • HPLC system with UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Sonicator

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Methodology:

  • Mobile Phase Preparation:

    • Prepare a phosphate buffer (e.g., 25 mM potassium dihydrogen phosphate).

    • Adjust the pH of the buffer to a specified value (e.g., pH 3.0 or 4.0) using orthophosphoric acid.

    • Mix the buffer with acetonitrile in a defined ratio (e.g., 70:30 or 80:20 v/v).

    • Degas the mobile phase by sonication or helium sparging.

  • Standard Solution Preparation:

    • Accurately weigh a quantity of this compound RS and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 100 µg/mL).

    • Perform serial dilutions of the stock solution to prepare working standard solutions at various concentrations to establish a calibration curve.

  • Sample Solution Preparation:

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to a specific amount of this compound (e.g., 8 mg).

    • Transfer the powder to a volumetric flask and add a portion of the mobile phase.

    • Sonicate for approximately 15 minutes to ensure complete dissolution of the active ingredient.

    • Dilute to the final volume with the mobile phase and mix thoroughly.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: As prepared in step 1.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: 225 nm or 260 nm[17]

    • Column Temperature: Ambient or controlled (e.g., 30°C)[16]

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution in triplicate.

    • Record the chromatograms and determine the peak area of dexchlorpheniramine.

  • Calculation:

    • Calculate the concentration of this compound in the sample solution using the linear regression equation from the calibration curve.

    • Determine the amount of this compound per tablet based on the sample weight and dilution factor.

Histamine H1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., this compound) for the human histamine H1 receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the H1 receptor.

Materials:

  • HEK293T cell membranes expressing the human H1 receptor.

  • [³H]-mepyramine (radioligand).

  • Unlabeled this compound (test compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation cocktail.

  • GF/C filter plates.

Equipment:

  • Microplate scintillation counter.

  • Cell harvester.

  • Incubator.

  • Centrifuge.

Methodology:

  • Reaction Mixture Preparation:

    • In a 96-well plate, add the assay buffer.

    • Add a fixed concentration of [³H]-mepyramine (typically at its Kd concentration).

    • Add increasing concentrations of the unlabeled test compound (this compound).

    • For total binding, add only the radioligand and buffer.

    • For non-specific binding, add the radioligand, buffer, and a high concentration of a known H1 antagonist (e.g., mianserin).

    • Initiate the binding reaction by adding the H1 receptor-expressing cell membranes.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 4 hours).

  • Termination and Filtration:

    • Terminate the reaction by rapid filtration through a GF/C filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Dry the filter plates.

    • Add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental and Analytical Workflows

Quality Control Workflow for this compound Tablets

The following diagram illustrates a typical workflow for the quality control analysis of this compound tablets, from sample receipt to final disposition.

QC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Review cluster_disposition Disposition SampleReceipt Receive Tablet Batch Sampling Collect Representative Sample SampleReceipt->Sampling Powdering Weigh and Powder ≥20 Tablets Sampling->Powdering Dissolution Dissolve Weighed Powder in Mobile Phase (Sonication) Powdering->Dissolution Filtration Filter through 0.45 µm Syringe Filter Dissolution->Filtration Injection Inject Standard and Sample Solutions Filtration->Injection StdPrep Prepare Reference Standard Solutions StdPrep->Injection HPLC HPLC System (C18 Column, UV Detector) Chromatogram Acquire Chromatograms HPLC->Chromatogram Injection->HPLC Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Assay (%) vs. Label Claim Integration->Calculation Comparison Compare with Specification Calculation->Comparison Decision Decision Comparison->Decision Pass Batch Release Decision->Pass Pass Fail Investigation / Rejection Decision->Fail Fail

Caption: Quality Control Workflow for this compound Tablets via HPLC.

Conclusion

This compound remains a significant compound in the management of allergic conditions. A thorough understanding of its chemical structure, physicochemical properties, and pharmacological profile is essential for its effective and safe use, as well as for the development of new formulations and analytical methods. The protocols and data presented in this guide offer a comprehensive technical resource for professionals engaged in the research and development of this important antihistamine. The detailed methodologies for HPLC and receptor binding assays provide a solid foundation for quality control and further pharmacological investigation.

References

Dexchlorpheniramine Maleate: A Technical Guide to its H1 Receptor Antagonist Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the histamine H1 receptor antagonist activity of dexchlorpheniramine maleate. As a first-generation antihistamine, dexchlorpheniramine is the pharmacologically active S-enantiomer of chlorpheniramine.[1][2][3] It functions as a potent inverse agonist at the H1 receptor, competitively blocking the actions of histamine and providing relief from allergic symptoms.[1][2] This document details its mechanism of action, presents quantitative binding affinity data, outlines key experimental protocols for its characterization, and provides visualizations of relevant pathways and workflows.

Core Mechanism of Action: Inverse Agonism at the H1 Receptor

Dexchlorpheniramine exerts its therapeutic effects by targeting the histamine H1 receptor, a G-protein coupled receptor (GPCR).[4] Unlike a neutral antagonist that only blocks agonist binding, dexchlorpheniramine acts as an inverse agonist.[1][5] This means it not only competes with histamine for binding to the H1 receptor but also reduces the receptor's basal, constitutive activity, thereby stabilizing it in an inactive state.

When histamine binds to the H1 receptor, it activates the Gq/11 protein pathway.[6][7] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[8][9] This cascade ultimately leads to the activation of the NF-κB transcription factor, promoting the expression of pro-inflammatory cytokines and cell adhesion molecules, which mediate the classic symptoms of an allergic response.[4][8][9]

Dexchlorpheniramine competitively binds to the H1 receptor, preventing histamine from initiating this signaling cascade and effectively blocking downstream inflammatory processes.[2][3]

Quantitative Data: Binding Affinity and Selectivity

The potency of dexchlorpheniramine is reflected in its high binding affinity for the human H1 receptor. Its selectivity is demonstrated by its significantly lower affinity for other receptors, such as muscarinic acetylcholine receptors, which explains some of its side effects, albeit weak.[1]

Receptor TargetLigandParameterValue (nM)Species/TissueReference
Histamine H1 Receptor DexchlorpheniramineKi2.67 - 4.81Human (cloned)[1]
Histamine H1 Receptor DexchlorpheniramineKd15Human (brain tissue)[1]
Muscarinic Acetylcholine ReceptorDexchlorpheniramineKi20,000 - 30,000Rat (brain tissue)[1]
Muscarinic Acetylcholine ReceptorDexchlorpheniramineKd1,300Human (brain tissue)[1]
Histamine H1 ReceptorLevchlorphenamine (inactive enantiomer)Ki211 - 361Human (cloned)[1]
  • Ki (Inhibition Constant): Concentration of a competing ligand that occupies 50% of the receptors in the presence of a radioligand. A lower Ki value indicates higher binding affinity.

  • Kd (Dissociation Constant): Concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates higher binding affinity.

Experimental Protocols

The following protocols describe standard methods used to characterize the H1 antagonist activity of compounds like dexchlorpheniramine.

H1 Receptor Binding Assay (Radioligand Displacement)

This assay quantifies the affinity of a test compound for the H1 receptor.

  • Principle: This is a competitive binding assay where the unlabeled test compound (dexchlorpheniramine) competes with a radiolabeled H1 receptor antagonist (e.g., [³H]mepyramine) for binding to membranes prepared from cells expressing the human H1 receptor (e.g., HEK293 cells).[10][11][12] The amount of radioligand displaced is proportional to the affinity of the test compound.

  • Methodology:

    • Membrane Preparation: Homogenize HEK293T cells transiently expressing the human H1 receptor in a suitable buffer (e.g., 50 mM Na2HPO4/KH2PO4, pH 7.4). Centrifuge the homogenate to pellet the cell membranes and resuspend in fresh buffer.

    • Incubation: In a multi-well plate, incubate the cell membrane preparation with a fixed concentration of [³H]mepyramine (e.g., 3-6 nM) and a range of concentrations of this compound (e.g., 10⁻¹² to 10⁻⁴ M).[12][13]

    • Equilibrium: Incubate the mixture for a sufficient time (e.g., 4 hours) at a controlled temperature (e.g., 25°C or 37°C) to reach binding equilibrium.[10][12][13]

    • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioactivity.

    • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of [³H]mepyramine against the logarithm of the dexchlorpheniramine concentration.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of dexchlorpheniramine that displaces 50% of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[12][13]

Functional Antagonism Assay (Calcium Mobilization)

This assay measures the ability of a compound to functionally inhibit the H1 receptor-mediated signaling cascade.

  • Principle: Activation of the Gq-coupled H1 receptor by histamine leads to a transient increase in intracellular calcium concentration ([Ca²⁺]i).[14][15] This assay uses a calcium-sensitive fluorescent dye to measure this increase. An antagonist like dexchlorpheniramine will inhibit the histamine-induced fluorescence signal in a dose-dependent manner.[16]

  • Methodology:

    • Cell Culture: Plate cells expressing the H1 receptor (e.g., HEK293, HeLa S3) in a multi-well plate and grow to an appropriate confluency.[14]

    • Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a buffer containing the dye.

    • Antagonist Incubation: Wash the cells and pre-incubate them with varying concentrations of this compound for a set period.

    • Histamine Stimulation: Place the plate in a fluorescence imaging plate reader (FLIPR) or similar instrument.[14] Add a fixed concentration of histamine to all wells to stimulate the H1 receptors and immediately begin recording fluorescence intensity over time.

  • Data Analysis:

    • The increase in fluorescence upon histamine stimulation corresponds to the increase in [Ca²⁺]i.

    • For each concentration of dexchlorpheniramine, determine the peak fluorescence response.

    • Plot the percentage of inhibition of the maximal histamine response against the logarithm of the dexchlorpheniramine concentration.

    • Use non-linear regression to fit the data and determine the IC₅₀ value, representing the concentration of dexchlorpheniramine that inhibits 50% of the histamine-induced calcium mobilization.

In Vivo Assay (Histamine-Induced Paw Edema)

This model assesses the anti-inflammatory activity of an H1 antagonist in a living organism.

  • Principle: The subplantar injection of histamine into the paw of a rodent induces a rapid, localized inflammatory response characterized by fluid extravasation and swelling (edema).[17][18] Systemic pre-treatment with an effective H1 antagonist will significantly reduce the formation of this edema.[18][19]

  • Methodology:

    • Animal Dosing: Administer this compound or a vehicle control to groups of rats or mice via an appropriate route (e.g., intraperitoneal or oral).

    • Induction of Edema: After a specified pre-treatment time (e.g., 30-60 minutes), inject a standard dose of histamine (e.g., 100 µl of a 0.1% solution) into the subplantar surface of the right hind paw of each animal.[18][19]

    • Measurement: Measure the thickness or volume of the paw using a digital caliper or plethysmometer at baseline (before histamine injection) and at several time points after injection (e.g., 1, 2, and 3 hours).[18][19]

  • Data Analysis:

    • Calculate the increase in paw thickness or volume for each animal at each time point.

    • Compare the mean increase in paw edema between the dexchlorpheniramine-treated groups and the vehicle control group.

    • Calculate the percentage of inhibition of edema for each dose of dexchlorpheniramine.

Mandatory Visualizations

Signaling Pathway of H1 Receptor and Dexchlorpheniramine Inhibition

G cluster_0 Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds & Activates Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates NFkB NF-κB Activation Ca_Release->NFkB PKC->NFkB Response Allergic & Inflammatory Response NFkB->Response Leads to Dex Dexchlorpheniramine Dex->H1R Binds & Inhibits (Inverse Agonist) G start Start prep Prepare Membranes from H1R-expressing cells start->prep incubate Incubate Membranes with: 1. [3H]mepyramine (Radioligand) 2. Dexchlorpheniramine (Competitor) prep->incubate filter Separate Bound/Free Ligand via Rapid Filtration incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Analyze Data: - Plot Dose-Response Curve - Calculate IC50 & Ki count->analyze end End analyze->end G ReceptorStates H1 Receptor States Inactive (R) Active (R*) Constitutive Constitutive (Basal) Activity Constitutive->ReceptorStates:active Shifts equilibrium (slightly) Histamine Histamine (Agonist) Histamine->ReceptorStates:active Shifts equilibrium (strongly) Dex Dexchlorpheniramine (Inverse Agonist) Dex->ReceptorStates:inactive Shifts equilibrium (strongly)

References

An In-Depth Technical Guide on the Genotoxicity and Mutagenicity of Dexchlorpheniramine Maleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the genotoxic and mutagenic potential of dexchlorpheniramine maleate, a first-generation antihistamine. A thorough review of available in vitro and in vivo studies indicates a general lack of genotoxic or mutagenic activity at concentrations relevant to human exposure. This document summarizes key quantitative data, details the experimental protocols of pivotal studies, and presents logical frameworks for genotoxicity assessment through diagrams, offering a critical resource for researchers and professionals in drug development and safety assessment.

Introduction

Dexchlorpheniramine is the S-enantiomer of the racemic compound chlorpheniramine, a widely used first-generation histamine H1 receptor antagonist for the relief of allergic symptoms.[1] Given its widespread and long-term use, a thorough understanding of its potential to induce genetic damage is paramount for risk assessment. Genotoxicity assays are crucial for identifying compounds that can cause DNA or chromosomal damage, which may lead to mutations and potentially cancer. This guide synthesizes the available evidence on the genotoxicity and mutagenicity of this compound and its racemic form, chlorpheniramine maleate, to provide a comprehensive safety profile.

In Vitro Genotoxicity and Mutagenicity Studies

A key study by Chaves et al. (2022) provides a comprehensive in vitro assessment of this compound in human peripheral blood mononuclear cells (PBMCs).[2] The study employed a battery of tests to evaluate DNA damage (Comet assay), mutagenicity (Micronucleus test), and clastogenicity (Chromosomal Aberration assay).

Data Presentation

The quantitative results from the pivotal in vitro studies are summarized in the tables below for clear comparison.

Table 1: Comet Assay Results for this compound in Human PBMCs

Treatment GroupConcentration (ng/mL)DNA Damage Index (Mean ± SD)
Negative Control-42.6 ± 3.5
Positive Control (Doxorubicin 10 µM)-189.3 ± 11.0
This compound0.545.3 ± 4.2
2.548.1 ± 5.1
5.051.7 ± 4.9
10.055.2 ± 6.3
50.059.8 ± 7.2
Data sourced from Chaves et al. (2022). No statistically significant increase in the DNA damage index was observed compared to the negative control.

Table 2: Micronucleus Test Results for this compound in Human PBMCs

Treatment GroupConcentration (ng/mL)Micronucleus Frequency (%) (Mean ± SD)
Negative Control-1.2 ± 0.3
Positive Control (Colchicine 10 µM)-8.7 ± 1.1
This compound0.51.3 ± 0.4
2.51.5 ± 0.5
5.01.6 ± 0.4
10.01.8 ± 0.6
50.02.0 ± 0.7
Data sourced from Chaves et al. (2022). No statistically significant increase in micronucleus frequency was observed compared to the negative control.

Table 3: Chromosomal Aberration Assay Results for this compound in Human PBMCs

Treatment GroupConcentration (ng/mL)Mitotic Index (Mean ± SD)Total Metaphases AnalyzedMetaphases with Aberrations (%)
Negative Control-1.5 ± 0.573000
Positive Control (Doxorubicin 1 µM)-0.8 ± 0.2130012.3
This compound0.51.4 ± 0.453000
2.51.3 ± 0.383000
5.01.3 ± 0.413000
10.01.2 ± 0.333000
50.01.1 ± 0.293000
Data sourced from Chaves et al. (2022). No statistically significant increase in chromosomal aberrations was observed compared to the negative control.
Experimental Protocols

The methodologies employed in the key in vitro studies are detailed below.

  • Test System: Human peripheral blood mononuclear cells (PBMCs).

  • Methodology: PBMCs were exposed to this compound (0.5, 2.5, 5, 10, and 50 ng/mL) for 24 hours. Following exposure, cells were embedded in agarose on a microscope slide, lysed to remove cellular proteins, and subjected to electrophoresis under alkaline conditions. DNA damage was quantified by measuring the migration of DNA from the nucleus, creating a "comet" shape. The DNA damage index was calculated based on the length and intensity of the comet tail.

  • Controls: A negative control (culture medium) and a positive control (doxorubicin) were used.

  • Test System: Human PBMCs.

  • Methodology: PBMCs were treated with this compound at the same concentrations as the comet assay for 24 hours. Cytochalasin B was added to block cytokinesis, resulting in binucleated cells. The frequency of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes left behind during cell division, was scored in binucleated cells.

  • Controls: A negative control and a positive control (colchicine) were included.

  • Test System: Human PBMCs.

  • Methodology: Cells were cultured and stimulated to divide. They were then exposed to this compound for a short period. Colcemid was added to arrest cells in metaphase. Chromosomes were then harvested, stained, and analyzed microscopically for structural aberrations such as breaks, gaps, and exchanges.

  • Controls: A negative control and a positive control (doxorubicin) were used in the assay.

In Vivo Genotoxicity and Carcinogenicity Studies

While specific in vivo genotoxicity studies for this compound are limited, extensive studies have been conducted on the racemic mixture, chlorpheniramine maleate, by the National Toxicology Program (NTP). These studies provide critical insights into the potential effects of dexchlorpheniramine in a whole-animal model.

Data Presentation

The results from the NTP studies on chlorpheniramine maleate are summarized below.

Table 4: Summary of In Vivo Genotoxicity and Carcinogenicity Studies on Chlorpheniramine Maleate

AssayTest SystemResults
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimuriumNegative[3][4]
In Vivo Micronucleus TestF344/N RatsNegative[5]
In Vivo Micronucleus TestB6C3F1 MiceNegative[5]
2-Year Carcinogenicity StudyF344/N RatsNo evidence of carcinogenicity[6]
2-Year Carcinogenicity StudyB6C3F1 MiceNo evidence of carcinogenicity[6]
Experimental Protocols
  • Test System: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, with and without metabolic activation (S9 mix).

  • Methodology: The assay was conducted to evaluate the potential of chlorpheniramine maleate to induce reverse mutations in histidine-dependent strains of S. typhimurium.

  • Test System: Male and female F344/N rats and B6C3F1 mice.

  • Methodology: Animals were administered chlorpheniramine maleate by gavage. Bone marrow cells were collected and analyzed for the presence of micronucleated polychromatic erythrocytes.

  • Test System: Male and female F344/N rats and B6C3F1 mice.

  • Methodology: Chlorpheniramine maleate was administered by gavage for two years. A comprehensive histopathological examination was performed to assess for any increase in tumor incidence.

Discussion and Mechanistic Insights

The collective evidence from both in vitro and in vivo studies strongly suggests that this compound does not pose a significant genotoxic or mutagenic risk. The comprehensive in vitro battery of tests on human cells by Chaves et al. (2022) consistently yielded negative results across a range of endpoints, from DNA strand breaks to chromosomal damage.[2]

These findings are further supported by the extensive in vivo data on the racemic mixture, chlorpheniramine maleate, from the NTP. The negative results in the Ames test, in vivo micronucleus assays, and long-term carcinogenicity studies in two rodent species provide a high level of confidence in the safety profile of this compound with respect to genotoxicity.[3][4][5][6]

It is worth noting that one study on chlorpheniramine suggested the potential for genotoxicity in human lymphocytes at high concentrations, with a proposed mechanism involving oxidative stress.[7][8] However, the concentrations used in that study were significantly higher than those tested in the comprehensive study by Chaves et al. and are likely not relevant to therapeutic exposure levels. The weight of evidence from the more extensive and regulatory-compliant studies indicates a lack of genotoxic potential.

Visualizations: Workflows and Logical Relationships

To further clarify the experimental processes and logical framework for assessing genotoxicity, the following diagrams are provided.

Genotoxicity_Testing_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays Ames Bacterial Reverse Mutation Assay (Ames Test) MN_vitro In Vitro Micronucleus Test CA In Vitro Chromosomal Aberration Assay Comet Comet Assay MN_vivo In Vivo Micronucleus Test Carc 2-Year Carcinogenicity Study Test_Compound This compound Test_Compound->Ames Assess point mutations Test_Compound->MN_vitro Assess clastogenicity & aneugenicity Test_Compound->CA Assess structural chromosomal damage Test_Compound->Comet Assess DNA strand breaks Test_Compound->MN_vivo Confirm in vivo genotoxicity Test_Compound->Carc Assess long-term tumorigenic potential

Caption: Standard Genotoxicity and Carcinogenicity Testing Workflow.

In_Vitro_Mammalian_Assay_Workflow cluster_assays Genotoxicity Endpoints start Human PBMCs (Peripheral Blood Mononuclear Cells) treatment Treat with this compound (0.5 - 50 ng/mL) for 24h start->treatment comet Comet Assay (DNA Strand Breaks) treatment->comet micronucleus Micronucleus Test (Mutagenicity) treatment->micronucleus chromosome Chromosomal Aberration Assay (Clastogenicity) treatment->chromosome analysis Data Analysis and Comparison to Controls comet->analysis micronucleus->analysis chromosome->analysis conclusion Conclusion: No Genotoxic or Mutagenic Effect Observed analysis->conclusion

Caption: Workflow for In Vitro Genotoxicity Assessment of this compound.

Genotoxicity_Assessment_Logic cluster_evidence Lines of Evidence question Is this compound Genotoxic? in_vitro In Vitro Assays (Human Cells): - Comet Assay: Negative - Micronucleus Test: Negative - Chromosomal Aberration: Negative question->in_vitro in_vivo In Vivo Assays (Rodents - Chlorpheniramine): - Ames Test: Negative - Micronucleus Test: Negative - Carcinogenicity: Negative question->in_vivo conclusion Weight of Evidence Conclusion: This compound is NOT considered genotoxic or mutagenic under the tested conditions. in_vitro->conclusion in_vivo->conclusion

Caption: Logical Framework for Genotoxicity Assessment.

Conclusion

Based on a comprehensive review of the available scientific literature, this compound demonstrates a consistent lack of genotoxic and mutagenic activity in a standard battery of in vitro and in vivo assays. The absence of DNA damage, mutations, and chromosomal aberrations in human cells, coupled with negative findings in bacterial mutation assays, in vivo micronucleus tests, and long-term carcinogenicity studies of the racemic mixture, provides strong evidence for its safety with respect to genotoxicity. This technical guide supports the continued safe use of this compound from a genotoxic and mutagenic standpoint.

References

Early-Phase Research on Dexchlorpheniramine Maleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexchlorpheniramine maleate, the dextrorotatory enantiomer of chlorpheniramine, is a first-generation antihistamine that acts as a potent and selective histamine H1 receptor inverse agonist. This technical guide provides an in-depth overview of the core early-phase research characterizing its pharmacodynamic and pharmacokinetic properties. It includes a summary of its mechanism of action, receptor binding affinity, preclinical pharmacokinetics, and metabolism. Detailed experimental protocols for key assays are outlined, and signaling pathways and experimental workflows are visualized to support further research and development.

Introduction

Dexchlorpheniramine is a well-established antihistamine used for the symptomatic relief of allergic conditions such as rhinitis and urticaria.[1][2] As the pharmacologically active isomer of racemic chlorpheniramine, it exhibits approximately twice the potency.[2] This guide focuses on the foundational preclinical and early clinical data that underpin its therapeutic use.

Mechanism of Action

Dexchlorpheniramine functions as an inverse agonist at the histamine H1 receptor. In allergic reactions, histamine release from mast cells and basophils leads to its binding to H1 receptors on various effector cells, triggering allergic symptoms.[1] Dexchlorpheniramine competitively binds to H1 receptors, preventing histamine from binding and exerting its effects. This blockade inhibits histamine-induced responses such as increased capillary permeability, vasodilation, and bronchial smooth muscle contraction.[1]

Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein pathway.[3][4] Upon activation by histamine, the Gαq subunit activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][5] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[3] DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).[3] Dexchlorpheniramine, by acting as an inverse agonist, stabilizes the inactive conformation of the H1 receptor, thus inhibiting this signaling cascade.

H1_Receptor_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_downstream Intracellular Signaling H1_Receptor Histamine H1 Receptor (inactive) Gq_protein Gq Protein (inactive) H1_Receptor->Gq_protein Activates PLC Phospholipase C (inactive) Gq_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Histamine Histamine Histamine->H1_Receptor Activates Dexchlorpheniramine Dexchlorpheniramine Dexchlorpheniramine->H1_Receptor Inhibits Ca2_release Ca2+ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Allergic_Response Allergic Response Ca2_release->Allergic_Response PKC_activation->Allergic_Response

Figure 1: Dexchlorpheniramine's Inhibition of the H1 Receptor Pathway.

Pharmacodynamics

The primary pharmacodynamic effect of dexchlorpheniramine is the competitive antagonism of histamine at H1 receptors. Its high affinity for the H1 receptor and lower affinity for other receptors, such as muscarinic receptors, contribute to its therapeutic efficacy and side-effect profile.

Receptor Binding Affinity

Quantitative analysis of dexchlorpheniramine's binding affinity has been determined through radioligand binding assays. These studies reveal a high selectivity for the H1 receptor.

ReceptorLigandKi (nM)SpeciesTissueReference
Histamine H1Dexchlorpheniramine2.67 - 4.81HumanCloned Receptor[6]
MuscarinicDexchlorpheniramine~1,300HumanBrain[6]

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of dexchlorpheniramine have been characterized in preclinical species and humans.

Preclinical Pharmacokinetics
SpeciesRouteDoseParameterValueUnitReference
RatOral-Bioavailability40.5%[1]
DogIV0.1 mg/kgElimination Half-life2.6hours[7]
HorseIV0.1 mg/kgElimination Half-life1.3hours[7]
SwineIV0.1 mg/kgElimination Half-life2.3hours[7]
SheepIV0.1 mg/kgElimination Half-life1.8hours[7]
Human Pharmacokinetics

In humans, dexchlorpheniramine is well-absorbed after oral administration. It is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, and its metabolites are excreted in the urine.[6]

ParameterValueUnitReference
Half-Life20-30hours[8]
Peak Plasma Time3hours[8]
Protein Binding69-72%[8]
Volume of Distribution (Adults)2.5-3.2L/kg[8]
Metabolism

Dexchlorpheniramine undergoes hepatic metabolism, with CYP2D6 being the major enzyme responsible for its clearance.[2][6] Inhibition of CYP2D6 can lead to increased plasma concentrations of dexchlorpheniramine, potentially increasing the risk of adverse effects.[6] The metabolites of chlorpheniramine include N-desmethyl- and didesmethyl-chlorpheniramine.[6]

Metabolism_Workflow Dexchlorpheniramine Dexchlorpheniramine CYP2D6 CYP2D6 Dexchlorpheniramine->CYP2D6 Metabolized by Metabolites N-desmethyl- didesmethyl- metabolites CYP2D6->Metabolites Excretion Excretion Metabolites->Excretion Renal

Figure 2: Metabolic Pathway of Dexchlorpheniramine.

Early-Phase Clinical Trials

Information from dedicated Phase I single ascending dose (SAD) and multiple ascending dose (MAD) studies for this compound is not extensively published. However, numerous clinical studies have compared its efficacy and safety against other antihistamines, providing valuable clinical data. These studies have generally demonstrated its effectiveness in controlling allergic symptoms, with drowsiness being a common side effect, characteristic of first-generation antihistamines.[9]

Experimental Protocols

Histamine H1 Receptor Binding Assay

This protocol outlines a general method for determining the binding affinity of a test compound, such as dexchlorpheniramine, to the histamine H1 receptor using a radioligand binding assay.

Objective: To determine the inhibitory constant (Ki) of a test compound for the H1 receptor.

Materials:

  • Membrane preparation from cells expressing the human H1 receptor.

  • [3H]-Pyrilamine (also known as mepyramine) as the radioligand.

  • Test compound (e.g., this compound).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [3H]-pyrilamine, and varying concentrations of the test compound. Include control wells for total binding (no competitor) and non-specific binding (excess of a known H1 antagonist).

  • Equilibration: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each test compound concentration. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start Prepare_Reagents Prepare reagents: - H1 receptor membranes - [3H]-Pyrilamine - Test compound dilutions Start->Prepare_Reagents Incubate Incubate reagents Prepare_Reagents->Incubate Filter Filter through glass fiber filters Incubate->Filter Wash Wash filters Filter->Wash Count Measure radioactivity Wash->Count Analyze Analyze data (IC50, Ki) Count->Analyze End End Analyze->End

Figure 3: Workflow for H1 Receptor Binding Assay.
Preclinical Pharmacokinetic Study in Rats

This protocol provides a general framework for conducting an oral pharmacokinetic study of this compound in rats.

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) of dexchlorpheniramine following oral administration in rats.

Animals: Male Sprague-Dawley rats (or another appropriate strain), typically 8-10 weeks old.

Materials:

  • This compound formulation for oral gavage.

  • Oral gavage needles.

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).

  • Centrifuge.

  • Analytical method for quantifying dexchlorpheniramine in plasma (e.g., LC-MS/MS).

Procedure:

  • Acclimation: Acclimate animals to the housing conditions for at least one week.

  • Fasting: Fast the animals overnight (with access to water) before dosing.

  • Dosing: Administer a single oral dose of the this compound formulation via oral gavage.

  • Blood Sampling: Collect blood samples from a suitable site (e.g., tail vein, saphenous vein) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples by centrifugation to obtain plasma.

  • Sample Analysis: Analyze the plasma samples to determine the concentration of dexchlorpheniramine at each time point using a validated analytical method.

  • Pharmacokinetic Analysis: Plot the plasma concentration-time data and use pharmacokinetic software to calculate the relevant parameters.

Conclusion

The early-phase research on this compound has established its profile as a potent histamine H1 receptor inverse agonist with predictable pharmacokinetics. Its high affinity for the H1 receptor and well-characterized metabolic pathway via CYP2D6 are key attributes. The data summarized in this guide provide a comprehensive foundation for scientists and researchers involved in the development and study of antihistamines. Further research could focus on obtaining more detailed pharmacokinetic data in various preclinical species and conducting dedicated Phase I trials to further refine its safety and pharmacokinetic profile.

References

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Determination of Dexchlorpheniramine Maleate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dexchlorpheniramine maleate is a first-generation antihistamine utilized for the relief of allergic symptoms such as urticaria and rhinitis.[1][2][3] The accurate and precise quantification of this compound in pharmaceutical formulations is crucial for ensuring product quality and therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose due to its high specificity, sensitivity, and resolving power.[4][5] Traditional analytical methods, such as UV spectrophotometry, can struggle to differentiate the active compound from other components in the tablet matrix, necessitating cumbersome extraction processes.[1][2] This application note details a developed and validated stability-indicating HPLC method for the determination of this compound in bulk and pharmaceutical dosage forms. The method is demonstrated to be simple, rapid, accurate, precise, and robust.

Analytical Method

The chromatographic conditions were optimized to achieve a good resolution and symmetrical peak shape for this compound.

Chromatographic Conditions:

ParameterCondition
Instrument High-Performance Liquid Chromatography (HPLC) System with UV-PDA Detector
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase 25mM Potassium Dihydrogen Orthophosphate (pH 4.0) : Acetonitrile (20:80 v/v)[6]
Flow Rate 1.0 mL/min[3][4]
Injection Volume 20 µL[1]
Detection Wavelength 260 nm[6]
Column Temperature Ambient
Runtime 10 minutes

Experimental Protocols

1. Preparation of Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 10 mg of this compound reference standard.[6]

  • Transfer the standard into a 10 mL volumetric flask.

  • Add approximately 7 mL of acetonitrile and sonicate for 5 minutes to dissolve.[6]

  • Make up the volume to 10 mL with acetonitrile and mix well.

2. Preparation of Working Standard Solutions:

  • From the standard stock solution, prepare a series of working standard solutions by appropriate dilution with the mobile phase to achieve concentrations in the range of 10-50 µg/mL.

3. Preparation of Sample Solution (from Tablet Formulation):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Make up the volume to 100 mL with the mobile phase and mix thoroughly.

  • Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.

  • The resulting solution will have a theoretical concentration of 100 µg/mL. Further dilute as necessary to fall within the calibration curve range.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating specificity, linearity, accuracy, precision, and robustness.[1]

1. Specificity:

The specificity of the method was evaluated by comparing the chromatograms of a blank (mobile phase), a placebo solution, a standard solution of this compound, and a sample solution. The retention time of the standard drug was compared with that in the sample solution. The peak purity of the this compound peak in the sample chromatogram was also assessed. The method demonstrated good specificity with no interference from excipients at the retention time of this compound. The average retention time for this compound was found to be approximately 6.11 minutes.[1]

2. Linearity:

The linearity of the method was established by analyzing a series of five to six concentrations of this compound. The peak area was plotted against the corresponding concentration, and a linear regression analysis was performed.

Linearity Data:

Concentration Range (µg/mL)Correlation Coefficient (r²)
31.761 - 70.1411.0000[1]
200 - 5000.999[7]

3. Accuracy (Recovery):

The accuracy of the method was determined by performing recovery studies using the standard addition method at three different concentration levels (80%, 100%, and 120%).

Accuracy Data:

Concentration LevelMean Recovery (%)Acceptance Criteria (%)
80%99%97 - 103[1][2]
100%99%97 - 103[1][2]
120%99%97 - 103[1][2]

4. Precision:

The precision of the analytical method was assessed by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision). This was done by analyzing six replicate injections of the standard solution.

Precision Data:

Precision Type% RSDAcceptance Criteria (% RSD)
Repeatability< 0.37%[1][2]≤ 2%[1]
Intermediate Precision< 1.0%≤ 2%

5. Robustness:

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the pH of the mobile phase buffer, the mobile phase composition, and the flow rate. The results indicated that minor variations in the method parameters did not significantly affect the analytical results, demonstrating the robustness of the method. However, it was noted that the method is sensitive to changes in pH and mobile phase composition.[1][2]

6. Stability-Indicating Property:

To establish the stability-indicating nature of the method, forced degradation studies were performed on the this compound standard. The drug was subjected to stress conditions including acid, base, oxidative, thermal, and photolytic degradation. The chromatograms of the stressed samples were compared with that of an unstressed standard. The method was able to resolve the degradation products from the parent drug peak, confirming its stability-indicating capability.

Diagrams

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Stock Solution prep_work Prepare Working Standards prep_std->prep_work hplc_inject Inject into HPLC System prep_work->hplc_inject prep_sample Prepare Sample Solution prep_sample->hplc_inject hplc_run Run Chromatographic Method hplc_inject->hplc_run hplc_detect Detect at 260 nm hplc_run->hplc_detect data_integrate Integrate Peak Areas hplc_detect->data_integrate data_quantify Quantify this compound data_integrate->data_quantify data_validate Perform Method Validation data_quantify->data_validate

Caption: Experimental workflow for this compound analysis.

G cluster_precision Precision Components Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness Stability Stability-Indicating Validation->Stability Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Logical relationship of HPLC method validation parameters.

Conclusion

The developed HPLC method for the determination of this compound is simple, specific, linear, accurate, precise, and robust. The stability-indicating nature of the method makes it suitable for the routine quality control analysis of this compound in bulk and pharmaceutical formulations, as well as for stability studies.

References

Application Notes and Protocols for the Chiral Separation of Dexchlorpheniramine Maleate Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dexchlorpheniramine, the S-(+)-enantiomer of chlorpheniramine, is a potent first-generation antihistamine used to treat allergic conditions such as hay fever and urticaria. The pharmacological activity of chlorpheniramine resides primarily in the S-(+)-enantiomer (dexchlorpheniramine), which has a significantly higher affinity for the H1 histamine receptor compared to its R-(-)-enantiomer.[1] The R-(-)-enantiomer is less active and may contribute to sedative side effects.[1] Consequently, the enantioselective analysis of dexchlorpheniramine maleate is crucial for quality control in pharmaceutical formulations, ensuring enantiomeric purity and therapeutic efficacy. This document provides detailed application notes and protocols for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).

Separation Techniques and Data

High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are powerful techniques for resolving the enantiomers of chiral drugs.[2] The separation is typically achieved by creating a transient diastereomeric complex between the enantiomers and a chiral selector. This selector can be part of the stationary phase (Chiral Stationary Phase, CSP) in HPLC, an additive in the mobile phase in HPLC, or an additive in the background electrolyte in CE.[3]

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used method for chiral separations. Success can be achieved using either a Chiral Stationary Phase (CSP), where the chiral selector is immobilized on the column packing, or by adding a chiral selector to the mobile phase for use with a standard achiral column.

Table 1: Summary of HPLC Chiral Separation Methods for Chlorpheniramine Enantiomers

Parameter Method 1: Chiral Stationary Phase Method 2: Chiral Mobile Phase Additive
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm) Octadecylsilyl (ODS) C18
Mobile Phase n-Hexane : Isopropanol : Diethylamine (97.5:2.5:0.025, v/v/v)[4] 5 mM Sodium Phosphate buffer (pH 4.3) : Methanol : Triethylamine (73:25:2, v/v/v)[5]
Chiral Selector Amylose tris(3,5-dimethylphenylcarbamate) (Coated on column) 0.5 mM Carboxymethyl-β-cyclodextrin (CM-β-CD) (In mobile phase)[5]
Flow Rate 1.2 mL/min[4] 0.24 mL/min[5]
Detection UV at 258 nm[4] UV at 224 nm[5]
Temperature 25°C[4] Not specified
Resolution (R_s) 3.80[4] Not specified
Selectivity (α) 1.24[4] Not specified

| Retention Time | S-(+): 9.63 min, R-(-): 11.36 min[4] | Not specified |

Capillary Electrophoresis (CE)

Capillary Electrophoresis offers high separation efficiency and requires minimal sample volume.[2] Chiral separations in CE are achieved by adding a chiral selector, most commonly a cyclodextrin derivative, to the background electrolyte.[6][7]

Table 2: Summary of CE Chiral Separation Methods for Chlorpheniramine Enantiomers

Parameter Method 1: Modified Cyclodextrin Method 2: Native Cyclodextrin & Additive
Chiral Selector Carboxymethyl-β-cyclodextrin (CM-β-CD)[7] β-cyclodextrin (β-CD)[8]
Selector Conc. 1 mg/mL for adequate separation[7] Not specified
Additive None 1-butyl-3-methylimidazolium chloride ([BMIM]Cl)[8]
Background Electrolyte Acidic buffer (e.g., betaine-acetic acid)[6] Phosphate buffer[9]

| Key Finding | CM-β-CD was highly effective for separation.[7] | The ionic liquid [BMIM]Cl improved selectivity, resolution, and peak shape.[8] |

Experimental Workflows & Principles

The general workflow for chiral analysis involves sample preparation followed by instrumental analysis. The core principle relies on the differential interaction of enantiomers with a chiral environment to enable their separation.

Caption: General workflow for the chiral analysis of this compound.

G cluster_complex Formation of Diastereomeric Complexes Racemic Racemic Mixture (R- and S-Enantiomers) ComplexR R-Enantiomer-Selector Complex (Transient) Racemic->ComplexR Different binding affinity ComplexS S-Enantiomer-Selector Complex (Transient) Racemic->ComplexS Selector Chiral Selector (e.g., Cyclodextrin) Separation Differential Mobility/ Retention leads to Separation ComplexR->Separation ComplexS->Separation

Caption: Principle of chiral separation via diastereomeric complex formation.

Detailed Experimental Protocols

Protocol 1: HPLC Separation using a Chiral Stationary Phase

This protocol is based on the method described for a Chiralpak AD-H column, which provides excellent baseline separation.[4]

1. Instrumentation and Materials:

  • HPLC system with isocratic pump, UV detector, and autosampler.

  • Chiralpak AD-H column (250 mm x 4.6 mm, 5 µm particle size).

  • Solvents: n-Hexane (HPLC grade), Isopropanol (HPLC grade), Diethylamine (DEA).

  • Reference Standards: this compound (S-enantiomer) and racemic chlorpheniramine maleate.

2. Chromatographic Conditions:

  • Mobile Phase: Prepare a mixture of n-Hexane, Isopropanol, and Diethylamine in the ratio of 97.5:2.5:0.025 (v/v/v).[4]

  • Flow Rate: 1.2 mL/min.[4]

  • Column Temperature: 25°C.[4]

  • Detection Wavelength: 258 nm.[4]

  • Injection Volume: 10-20 µL.

3. Sample and Standard Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve racemic chlorpheniramine maleate in the mobile phase to obtain a concentration of approximately 100 µg/mL.

  • Sample Solution: For a tablet formulation, crush a tablet, and dissolve a portion of the powder equivalent to a known amount of this compound in the mobile phase. Sonicate for 15 minutes, dilute to the final concentration (e.g., 10 µg/mL), and filter through a 0.45 µm syringe filter.

4. Analysis Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a solution of the S-(+)-enantiomer (dexchlorpheniramine) to confirm its retention time.

  • Inject the racemic standard solution to verify the separation and identify the peaks for the S-(+) and R-(-) enantiomers. The expected retention times are approximately 9.63 min for S-(+) and 11.36 min for R-(-).[4]

  • Inject the prepared sample solutions.

  • Calculate the enantiomeric purity by determining the peak area of the R-(-) impurity relative to the total area of both enantiomer peaks.

Protocol 2: HPLC Separation using a Chiral Mobile Phase Additive

This protocol uses a conventional ODS (C18) column and incorporates a chiral selector into the mobile phase, which can be a cost-effective alternative to dedicated chiral columns.[5]

1. Instrumentation and Materials:

  • HPLC system with isocratic pump, UV detector, and autosampler.

  • ODS (C18) column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Reagents: Sodium phosphate, Carboxymethyl-β-cyclodextrin (CM-β-CD), Methanol (HPLC grade), Triethylamine (TEA).

  • Reference Standards and Samples as described in Protocol 1.

2. Chromatographic Conditions:

  • Mobile Phase Preparation:

    • Prepare a 5 mM aqueous sodium phosphate buffer.

    • Add 0.5 mM of CM-β-CD to the buffer.

    • Prepare the final mobile phase by mixing the CM-β-CD buffer, Methanol, and Triethylamine in a ratio of 73:25:2 (v/v/v).[5]

    • Adjust the final pH to 4.3 using phosphoric acid.[5]

  • Flow Rate: 0.24 mL/min.[5]

  • Detection Wavelength: 224 nm.[5]

  • Injection Volume: 20 µL.

3. Sample and Standard Preparation:

  • Prepare standard and sample solutions as described in Protocol 1, using the mobile phase as the diluent.

4. Analysis Procedure:

  • Equilibrate the ODS column with the chiral mobile phase. Note that equilibration may take longer than with standard mobile phases.

  • Follow the injection and analysis steps outlined in Protocol 1.

  • Determine the peak identities and calculate enantiomeric purity based on peak areas.

Protocol 3: Capillary Electrophoresis Separation

This protocol provides a general guideline for chiral separation using cyclodextrins as selectors in the background electrolyte.[6][7]

1. Instrumentation and Materials:

  • Capillary Electrophoresis system with a UV detector.

  • Fused-silica capillary (e.g., 50 µm i.d., 50-60 cm total length).

  • Reagents: Carboxymethyl-β-cyclodextrin (CM-β-CD), buffer components (e.g., phosphate, betaine, acetic acid).

  • Reference Standards and Samples.

2. Electrolyte and Sample Preparation:

  • Background Electrolyte (BGE): Prepare an acidic buffer (e.g., 50 mM phosphate buffer, pH 2.5-3.5). Dissolve the chiral selector, CM-β-CD, in the BGE at a concentration of 1-10 mg/mL.[7][9] Degas the BGE before use.

  • Sample Preparation: Dissolve the sample in water or BGE to a suitable concentration (e.g., 50-100 µg/mL) and filter if necessary.

3. Analysis Procedure:

  • Condition a new capillary by flushing with 0.1 M NaOH, followed by water, and finally the BGE.

  • Pre-rinse the capillary with the BGE before each injection.

  • Inject the sample using hydrodynamic or electrokinetic injection.

  • Apply a separation voltage (e.g., 15-25 kV).

  • Detect the enantiomers at a suitable wavelength (e.g., 214 nm).

  • Optimize separation by adjusting the pH, selector concentration, and applied voltage. Different cyclodextrins may provide different separation selectivity and even reverse the migration order of the enantiomers.[7]

References

Application Notes and Protocols for In Vitro Assays of Dexchlorpheniramine Maleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexchlorpheniramine maleate is a first-generation alkylamine antihistamine that potently and selectively antagonizes the histamine H1 receptor.[1][2] It is the pharmacologically active S-enantiomer of chlorpheniramine.[2][3] Dexchlorpheniramine functions as an inverse agonist, competitively binding to H1 receptors on effector cells in various tissues, including the gastrointestinal tract, blood vessels, and respiratory tract, thereby mitigating the effects of histamine.[2][3][4] This competitive inhibition prevents histamine-induced responses such as vasodilation, increased capillary permeability, and smooth muscle spasms.[2] Understanding the in vitro pharmacology of this compound is crucial for elucidating its mechanism of action and for the development of novel antihistaminic agents.

These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound, including a histamine H1 receptor binding assay, a functional histamine release assay, and a cell viability assay.

Data Presentation

Quantitative analysis of dexchlorpheniramine's in vitro activity is essential for a comprehensive pharmacological profile. The following table summarizes key parameters obtained from in vitro assays.

Assay TypeParameterValueCell Line/System
Receptor Binding AssayK_i_2.67 - 4.81 nMHuman cloned H1 receptor

Experimental Protocols

Histamine H1 Receptor Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (K_i_ value) of this compound for the histamine H1 receptor. The assay utilizes [³H]-mepyramine, a well-characterized H1 receptor antagonist, as the radioligand.

Materials:

  • HEK293 cells stably expressing the human histamine H1 receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Assay buffer: 50 mM Tris-HCl, pH 7.4

  • [³H]-mepyramine (specific activity ~20-30 Ci/mmol)

  • This compound

  • Non-labeled mepyramine (for non-specific binding determination)

  • Scintillation fluid

  • Glass fiber filters

  • Multi-well plates (96-well format recommended)

  • Cell scraper

  • Homogenizer

  • Centrifuge

  • Scintillation counter

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293-H1 receptor cells to confluency.

    • Wash cells with ice-cold PBS and harvest by scraping.

    • Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in ice-cold assay buffer and homogenize.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the pellet (cell membranes) in fresh, ice-cold assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

  • Binding Assay:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Add assay buffer, [³H]-mepyramine (final concentration ~1-2 nM), and the membrane preparation.

      • Non-specific Binding: Add assay buffer, [³H]-mepyramine (~1-2 nM), an excess of non-labeled mepyramine (final concentration ~10 µM), and the membrane preparation.

      • Competitive Binding: Add assay buffer, [³H]-mepyramine (~1-2 nM), varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M), and the membrane preparation.

    • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and vortex.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-mepyramine) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Functional Histamine Release Assay (from Mast Cells)

This protocol outlines a method to assess the functional antagonism of this compound by measuring its ability to inhibit antigen-induced histamine release from mast cells.

Materials:

  • Rat basophilic leukemia (RBL-2H3) cells (a mast cell line)

  • Cell culture medium (e.g., MEM with 20% FBS)

  • Anti-DNP IgE antibody

  • DNP-HSA (dinitrophenyl-human serum albumin) antigen

  • Tyrode's buffer (containing 0.1% BSA)

  • This compound

  • Triton X-100 (for total histamine release)

  • Histamine ELISA kit or fluorometric assay kit

  • Multi-well plates (24-well format recommended)

  • Incubator (37°C, 5% CO₂)

  • Centrifuge

  • Microplate reader

Procedure:

  • Cell Culture and Sensitization:

    • Culture RBL-2H3 cells in 24-well plates until they reach confluency.

    • Sensitize the cells by incubating them with anti-DNP IgE (e.g., 0.5 µg/mL) in culture medium for 24 hours at 37°C.

  • Histamine Release Assay:

    • Wash the sensitized cells twice with Tyrode's buffer.

    • Pre-incubate the cells with varying concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁵ M) in Tyrode's buffer for 15-30 minutes at 37°C.

    • Induce histamine release by adding DNP-HSA (e.g., 10 ng/mL) to the wells.

    • For control wells:

      • Spontaneous Release: Add Tyrode's buffer only.

      • Maximum Release: Add DNP-HSA without any inhibitor.

      • Total Histamine: Add 0.5% Triton X-100 to lyse the cells.

    • Incubate the plate for 30-60 minutes at 37°C.

  • Sample Collection and Histamine Measurement:

    • Stop the reaction by placing the plate on ice.

    • Centrifuge the plate at 400 x g for 5 minutes at 4°C.

    • Carefully collect the supernatants.

    • Measure the histamine concentration in the supernatants using a commercial ELISA or fluorometric assay kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of histamine release for each sample relative to the total histamine content.

    • Calculate the percentage inhibition of histamine release for each concentration of this compound.

    • Plot the percentage inhibition against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the antigen-induced histamine release) from the dose-response curve.

Cell Viability Assay (Trypan Blue Exclusion)

This protocol is used to assess the cytotoxicity of this compound on a given cell line, for instance, human peripheral blood mononuclear cells (PBMCs), to ensure that the observed effects in functional assays are not due to cell death.[5]

Materials:

  • PBMCs or other cell line of interest

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • This compound

  • 0.4% Trypan blue solution

  • Phosphate-buffered saline (PBS)

  • Hemocytometer

  • Microscope

  • Microcentrifuge tubes

Procedure:

  • Cell Treatment:

    • Seed the cells in a multi-well plate at a desired density.

    • Treat the cells with various concentrations of this compound (e.g., 0.5, 2.5, 5, 10, and 50 µg/mL) and a vehicle control.[5]

    • Incubate for a specified period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.

  • Cell Staining and Counting:

    • Harvest the cells and centrifuge at 500 x g for 5 minutes.

    • Resuspend the cell pellet in PBS.

    • In a microcentrifuge tube, mix a 1:1 ratio of the cell suspension and 0.4% Trypan blue solution.

    • Incubate for 1-2 minutes at room temperature.

  • Microscopic Examination:

    • Load 10 µL of the cell-Trypan blue mixture into a hemocytometer.

    • Under a microscope, count the number of viable (unstained, bright) and non-viable (blue-stained) cells in the central grid of the hemocytometer.

  • Data Analysis:

    • Calculate the percentage of viable cells using the following formula:

      • % Viability = (Number of viable cells / Total number of cells) x 100

    • Compare the viability of treated cells to the vehicle control to determine the cytotoxic effect of this compound.

Visualizations

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Histamine Histamine Histamine->H1R Binds & Activates Dexchlorpheniramine Dexchlorpheniramine (Antagonist) Dexchlorpheniramine->H1R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC Activates NFkB NF-κB Activation PKC->NFkB Ca_ER->NFkB Inflammatory_Response Pro-inflammatory Cytokine Expression NFkB->Inflammatory_Response

Caption: Histamine H1 Receptor Signaling Pathway.

Receptor_Binding_Workflow start Start prep Prepare Cell Membranes (HEK293-H1R) start->prep incubate Incubate Membranes with: - [³H]-mepyramine - Dexchlorpheniramine (competitor) prep->incubate filter Filter to Separate Bound and Free Ligand incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC₅₀ and K_i_ determination) count->analyze end End analyze->end

Caption: Receptor Binding Assay Workflow.

Histamine_Release_Workflow start Start sensitize Sensitize Mast Cells (RBL-2H3) with IgE start->sensitize preincubate Pre-incubate with Dexchlorpheniramine sensitize->preincubate induce Induce Degranulation with Antigen (DNP-HSA) preincubate->induce collect Collect Supernatant induce->collect measure Measure Histamine (ELISA/Fluorometry) collect->measure analyze Data Analysis (IC₅₀ determination) measure->analyze end End analyze->end

Caption: Histamine Release Assay Workflow.

References

Application Notes and Protocols: Utilizing Dexchlorpheniramine Maleate in Animal Models of Allergic Rhinitis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of dexchlorpheniramine maleate in preclinical animal models of allergic rhinitis. This document outlines detailed experimental protocols for inducing allergic rhinitis in guinea pigs and rats, methods for evaluating the efficacy of this compound, and a summary of its mechanism of action.

Introduction

Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, primarily mediated by a type I hypersensitivity reaction involving immunoglobulin E (IgE). Key symptoms include sneezing, nasal itching, rhinorrhea, and nasal congestion.[1] this compound, the dextrorotatory isomer of chlorpheniramine, is a first-generation antihistamine that acts as a potent histamine H1 receptor antagonist.[2] It competitively blocks H1 receptors on effector cells in the respiratory tract, blood vessels, and gastrointestinal tract, thereby mitigating the symptoms of allergic reactions.[2] Animal models are crucial for the preclinical evaluation of anti-allergic therapeutics like this compound.

Mechanism of Action: H1 Receptor Antagonism

The allergic cascade in rhinitis is initiated by the binding of an allergen to IgE antibodies on the surface of mast cells and basophils. This cross-linking of IgE receptors triggers the degranulation of these cells and the release of inflammatory mediators, most notably histamine.[1][3] Histamine then binds to H1 receptors on various target cells, leading to vasodilation, increased vascular permeability, sensory nerve stimulation, and mucus secretion, which manifest as the clinical symptoms of allergic rhinitis.[1] this compound exerts its therapeutic effect by competitively inhibiting the binding of histamine to H1 receptors, thus preventing the downstream signaling that leads to these symptoms.[2]

Mechanism_of_Action cluster_0 Allergic Cascade cluster_1 Cellular Response Allergen Allergen IgE IgE on Mast Cell Allergen->IgE Binds to Histamine_Release Histamine Release IgE->Histamine_Release Triggers H1_Receptor H1 Receptor Histamine_Release->H1_Receptor Binds to Symptoms Allergic Rhinitis Symptoms (Sneezing, Itching, etc.) H1_Receptor->Symptoms Activates Dexchlorpheniramine Dexchlorpheniramine Maleate Dexchlorpheniramine->H1_Receptor Blocks Experimental_Workflow cluster_sensitization Sensitization Phase cluster_treatment Treatment & Challenge cluster_evaluation Evaluation Phase cluster_analysis Data Analysis Sensitization Day 1 & 8: Sensitize Guinea Pigs with Ovalbumin + Adjuvant (i.p.) Treatment Day 21: Administer this compound (p.o. or i.p.) Sensitization->Treatment Challenge Day 21 (30-60 min post-treatment): Intranasal Challenge with Ovalbumin Treatment->Challenge Symptom_Scoring Observe and Score Symptoms (Sneezing, Nasal Rubbing) for 30 min Challenge->Symptom_Scoring Nasal_Lavage Perform Nasal Lavage Symptom_Scoring->Nasal_Lavage Histopathology Collect Nasal Mucosal Tissue Symptom_Scoring->Histopathology Biochemical_Analysis Analyze Nasal Lavage Fluid (Histamine, IgE, Cytokines) Nasal_Lavage->Biochemical_Analysis Histological_Analysis Histopathological Examination (Eosinophil Infiltration) Histopathology->Histological_Analysis

References

Application Notes and Protocols for Dexchlorpheniramine Maleate Pediatric Oral Dissolving Strips

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development and evaluation of pediatric oral dissolving strips (ODS) containing dexchlorpheniramine maleate. This document outlines the formulation, manufacturing process, and quality control parameters, offering detailed protocols for key experimental procedures.

Introduction

This compound is a first-generation antihistamine that competitively blocks H1 receptors, making it effective in alleviating symptoms of allergic reactions such as rhinitis and urticaria.[1][2] Oral dissolving strips (ODS) are an innovative and patient-centric drug delivery system, particularly advantageous for pediatric populations. They offer rapid disintegration and dissolution in the oral cavity without the need for water, which can improve patient compliance and is beneficial for children who have difficulty swallowing conventional solid dosage forms.[3][4] This dosage form allows for the potential of pre-gastric absorption, which can lead to a faster onset of action and may bypass first-pass metabolism, thereby enhancing bioavailability.

Physicochemical Properties of this compound

A thorough understanding of the active pharmaceutical ingredient's (API) properties is crucial for formulation development.

PropertyValueReference
Molecular FormulaC₂₀H₂₃ClN₂O₄[1][2]
Molecular Weight390.9 g/mol [1][2]
AppearanceWhite, odorless, crystalline powder[5]
Solubility1 g in 4 mL of water; soluble in alcohol and chloroform; slightly soluble in benzene and ether (as maleate salt)[5]
Melting Point113-115 °C (for the d-form maleate)[5]
pKa (Strongest Basic)9.47[6]

Formulation of Pediatric Oral Dissolving Strips

The formulation of ODS involves a careful selection of excipients to ensure desired characteristics such as rapid disintegration, pleasant taste, and adequate mechanical strength. The solvent casting method is a widely used technique for the preparation of ODS due to its simplicity and the uniform films it produces.[4][7][8]

Excipients

The following table outlines the key excipients and their typical concentration ranges in the formulation of ODS.

Excipient CategoryExample(s)Concentration Range (% w/w of total solid content)Function
Film-Forming Polymer Hydroxypropyl Methylcellulose (HPMC E5, E15), Polyvinyl Alcohol (PVA), Pullulan, Sodium Alginate40-60%Provides the structural matrix of the strip. The viscosity grade of the polymer influences the film's mechanical properties and dissolution rate.
Plasticizer Polyethylene Glycol (PEG 400), Propylene Glycol (PG), Glycerin5-20%Imparts flexibility and reduces the brittleness of the film.
Sweetening Agent Aspartame, Sucralose, Mannitol3-6%Masks the bitter taste of the API and improves palatability.
Flavoring Agent Peppermint oil, Fruit flavors1-10%Enhances the taste and patient acceptance.
Saliva Stimulating Agent Citric Acid, Malic Acid2-6%Promotes saliva production to hasten the disintegration of the strip.[9]
Coloring Agent FDA-approved food colorantsq.s.Provides a uniform and appealing appearance.
Example Formulations

The following are example formulations for this compound pediatric ODS based on literature. The quantities are given for a batch producing a specific number of strips, which can be scaled as needed.

Formulation Example 1

IngredientQuantity (mg) for a 5g batch
This compound12
HPMC E15360
PEG 4001 (in mL)
Aspartame40
Citric Acid50
Red Food Colorant0.5
Purified Waterq.s. to 10 mL

Formulation Example 2 (based on Chlorpheniramine Maleate)

IngredientQuantity (mg)
Chlorpheniramine Maleate250
HPMC E5 LV200
PEG 4003.0 (in mL)
Aspartameq.s.
Neotameq.s.
Cross Carmellose Sodiumq.s.
Waterq.s.

Experimental Protocols

Preparation of Oral Dissolving Strips by Solvent Casting Method

This protocol describes a common laboratory-scale method for preparing ODS.

Materials and Equipment:

  • This compound

  • Film-forming polymer (e.g., HPMC E15)

  • Plasticizer (e.g., PEG 400)

  • Sweetener, flavor, colorant, and saliva stimulating agent

  • Purified water

  • Magnetic stirrer with hot plate

  • Beakers

  • Petri dish or a suitable casting surface

  • Hot air oven

  • Sharp blade or film cutter

Procedure:

  • Polymer Solution Preparation: Accurately weigh the film-forming polymer and disperse it in a calculated volume of purified water with constant stirring using a magnetic stirrer. Gentle heating (around 60°C) can be applied to facilitate dissolution. Allow the solution to stand for at least one hour to ensure complete hydration and removal of air bubbles.

  • API and Excipient Solution Preparation: In a separate beaker, dissolve the this compound, sweetener, saliva stimulating agent, and coloring agent in a small amount of purified water.

  • Mixing: Add the API and excipient solution to the polymer solution with continuous stirring. Then, add the plasticizer and flavoring agent and continue to stir until a homogenous and clear solution is obtained.

  • Deaeration: Place the resulting solution in a vacuum desiccator to remove any entrapped air bubbles, which can affect the uniformity of the film.

  • Casting: Carefully pour the solution onto a non-stick surface, such as a petri dish, and spread it evenly. The thickness of the film can be controlled by the volume of the solution poured and the surface area of the casting surface.

  • Drying: Dry the cast film in a hot air oven at a controlled temperature (e.g., 40-50°C) for approximately 24 hours or until the film is completely dry.[8]

  • Cutting and Storage: Once dried, carefully peel the film from the casting surface and cut it into the desired size (e.g., 2x2 cm or 2x3 cm strips). Store the strips in a desiccator or airtight container to protect them from moisture.

Characterization of Oral Dissolving Strips

4.2.1. Physical Appearance and Surface Texture Visually inspect the prepared strips for their color, clarity, and the presence of any air bubbles or particles. The surface should be smooth and uniform.

4.2.2. Film Thickness Measure the thickness of the film at five different points (center and four corners) using a digital micrometer or vernier calipers. The average thickness and standard deviation should be calculated to ensure uniformity.

4.2.3. Weight Uniformity Weigh 20 randomly selected strips individually and calculate the average weight. The individual weights should be within an acceptable range of the average weight as per pharmacopeial standards.

4.2.4. Folding Endurance This test evaluates the mechanical strength and flexibility of the film. A strip is repeatedly folded at the same place until it breaks. The number of folds is recorded as the folding endurance value. A higher value indicates better mechanical strength.

4.2.5. Surface pH Place a strip in a petri dish and moisten it with a small amount of distilled water. Measure the pH of the surface by bringing a pH paper or a microelectrode in contact with the film. The surface pH should be close to neutral to avoid any irritation to the oral mucosa.

4.2.6. Drug Content Uniformity Dissolve a known area of the film in a suitable solvent (e.g., 100 mL of phosphate buffer pH 6.8). Analyze the drug concentration using a validated analytical method, such as UV-Vis spectrophotometry at the drug's λmax. The drug content should be within 90-110% of the labeled amount.

4.2.7. In Vitro Disintegration Time Place a strip in a petri dish containing 10 mL of simulated saliva or phosphate buffer pH 6.8. Gently shake the dish and record the time taken for the strip to completely disintegrate. The disintegration time for fast-dissolving films is expected to be less than 60 seconds.

In Vitro Dissolution Testing

This protocol is designed to evaluate the drug release profile from the ODS.

Materials and Equipment:

  • USP Dissolution Apparatus 2 (Paddle type)

  • Dissolution vessels

  • Water bath

  • Syringes and filters

  • UV-Vis Spectrophotometer

  • Dissolution Medium: 900 mL of phosphate buffer pH 6.8 (simulating salivary pH)

Procedure:

  • Apparatus Setup: Set up the USP Dissolution Apparatus 2. Maintain the temperature of the dissolution medium at 37 ± 0.5°C.

  • Sample Preparation: Attach the oral dissolving strip to a glass slide or a sinker to prevent it from floating on the surface of the dissolution medium.

  • Dissolution Test: Place the sample-loaded slide/sinker at the bottom of the dissolution vessel. Start the apparatus with a paddle rotation speed of 50 rpm.

  • Sampling: Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 2, 4, 6, 8, 10, 15, and 30 minutes). Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.

  • Analysis: Filter the samples and analyze the drug concentration using a validated UV-Vis spectrophotometric method at the λmax of this compound.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot a graph of cumulative percentage drug release versus time.

Stability Studies

Stability testing is conducted to determine the shelf-life of the product under various environmental conditions, following the International Council for Harmonisation (ICH) guidelines.[10][11]

Protocol:

  • Packaging: Individually wrap the oral dissolving strips in aluminum foil pouches or suitable barrier packaging.

  • Storage Conditions: Store the packaged strips in stability chambers under the following conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.[11]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.[11]

  • Testing Frequency:

    • Long-term: Test the samples at 0, 3, 6, 9, 12, 18, and 24 months.

    • Accelerated: Test the samples at 0, 3, and 6 months.[11]

  • Evaluation Parameters: At each time point, evaluate the strips for:

    • Physical appearance

    • Drug content

    • In vitro disintegration time

    • In vitro dissolution profile

    • Presence of any degradation products using a stability-indicating HPLC method.

Visualizations

Dexchlorpheniramine_Mechanism_of_Action Allergen Allergen Exposure MastCell Mast Cell / Basophil Allergen->MastCell Binds to IgE on Histamine Histamine Release MastCell->Histamine Degranulation H1Receptor H1 Receptor (on effector cells) Histamine->H1Receptor Binds to Symptoms Allergic Symptoms (e.g., vasodilation, bronchoconstriction) H1Receptor->Symptoms Activates Block Competitive Antagonism H1Receptor->Block DCP Dexchlorpheniramine Maleate DCP->Block Block->Symptoms Prevents/Reduces

Caption: Mechanism of action of this compound.

ODS_Development_Workflow cluster_0 Formulation Development cluster_1 Manufacturing Process (Solvent Casting) cluster_2 Quality Control and Evaluation API_Char API Characterization (this compound) Excipient_Sel Excipient Selection (Polymer, Plasticizer, etc.) API_Char->Excipient_Sel Form_Opt Formulation Optimization (Ratio of components) Excipient_Sel->Form_Opt Prep_Sol Preparation of Polymer and API Solutions Form_Opt->Prep_Sol Mixing Mixing and Deaeration Prep_Sol->Mixing Casting Film Casting Mixing->Casting Drying Drying Casting->Drying Cutting Cutting and Packaging Drying->Cutting Char Physicochemical Characterization (Thickness, Weight, pH, etc.) Cutting->Char Drug_Content Drug Content Uniformity Cutting->Drug_Content Disintegration In Vitro Disintegration Cutting->Disintegration Dissolution In Vitro Dissolution Cutting->Dissolution Stability Stability Studies (ICH) Cutting->Stability

Caption: Experimental workflow for ODS development.

Quality_Control_Process Start Finished ODS Batch QC_Tests Quality Control Testing Start->QC_Tests Pass Batch Passes Specification QC_Tests->Pass Yes Fail Batch Fails Specification QC_Tests->Fail No Release Release for Clinical/Commercial Use Pass->Release Investigate Investigate and Re-process/ Reject Batch Fail->Investigate

References

Application Note: High-Performance Liquid Chromatography for the Analysis of Dexchlorpheniramine Maleate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Dexchlorpheniramine maleate is a potent first-generation antihistamine commonly used to treat allergic conditions such as hay fever and urticaria.[1][2] Accurate and reliable quantification of this compound in pharmaceutical formulations is crucial for ensuring product quality, safety, and efficacy. While traditional methods like UV spectrophotometry have been used, they often lack the specificity to separate the active pharmaceutical ingredient (API) from excipients and other components, sometimes requiring cumbersome extraction processes.[1][2][3] High-Performance Liquid Chromatography (HPLC) offers a superior alternative, providing high resolution, sensitivity, and specificity for the separation, identification, and quantification of this compound.[1] This application note details validated HPLC protocols for the analysis of this compound in both tablet and syrup formulations.

Method 1: Analysis of this compound in Tablets

This method is designed for the accurate quantification of this compound in solid dosage forms. It demonstrates excellent separation from maleic acid and other potential impurities.

Chromatographic Conditions
ParameterSpecification
Stationary Phase C18 Column (e.g., 250 mm x 4.6 mm, 5 µm packing)
Mobile Phase Acetonitrile and Phosphate Buffer (pH sensitive)
Flow Rate 1.0 mL/min
Detection UV Detector at 225 nm
Injection Volume 10 µL
Column Temperature 30°C
Run Time Approx. 15 minutes
Retention Time Approx. 6.1 minutes for Dexchlorpheniramine[1]
Experimental Protocol

1. Reagent Preparation

  • Mobile Phase: Prepare the mobile phase as specified by the validated method. The composition is critical and may require optimization.[1]

  • Diluent: A mixture of water and acetonitrile is commonly used.

2. Standard Solution Preparation

  • Accurately weigh about 10 mg of USP this compound Reference Standard (RS) into a 10 mL volumetric flask.

  • Add approximately 7 mL of diluent and sonicate for 2-5 minutes to dissolve.[4]

  • Dilute to the mark with the same diluent to obtain a stock solution of 1000 µg/mL.[4]

  • Perform further serial dilutions as required to create calibration standards at the desired concentration range.

3. Sample Preparation (Tablets)

  • Weigh and finely powder no fewer than 20 tablets to ensure homogeneity.

  • Accurately weigh a portion of the powder equivalent to a target concentration of this compound (e.g., 0.5 mg/mL) and transfer it to a suitable volumetric flask.[5]

  • Add approximately 70% of the flask volume with diluent.

  • Sonicate for at least 15 minutes to ensure complete dissolution of the API.

  • Cool the solution to room temperature and dilute to the final volume with the diluent.

  • Filter the solution through a 0.45 µm nylon or PVDF syringe filter before injection.

Method Validation Summary

The following table summarizes the performance characteristics of a validated HPLC method for tablet analysis.

Validation ParameterResultAcceptance Criteria
Linearity (r) 1.00[1][2]r ≥ 0.999
Accuracy (% Recovery) 99% (at 80%, 100%, 120% levels)[1][2]97% – 103%[1][2]
Precision (% RSD) < 0.37%[1][2]≤ 2.0%
Selectivity (Resolution) Resolution between dexchlorpheniramine and maleic acid was 19.6[1][2]R > 2.0
LOD 100 ng/mL[4]Reportable
LOQ 300 ng/mL[4]Reportable

Method 2: Simultaneous Analysis in Syrup Formulation

This method allows for the simultaneous determination of this compound, betamethasone, and the preservative sodium benzoate in a syrup matrix.[6][7]

Chromatographic Conditions
ParameterSpecification
Stationary Phase Luna C18 Column (250 mm x 4.6 mm, 5 µm)[8]
Mobile Phase Acetonitrile : 0.02 M Phosphate Buffer pH 2.70 (35:65, v/v)[6][7][9]
Elution Mode Isocratic[6][7][9]
Flow Rate 1.0 mL/min[6][7][9]
Detection UV-Vis / PDA Detector at 254 nm[6][7][9]
Injection Volume 50 µL[6][7][9]
Column Temperature 25°C[6][7][9]
Experimental Protocol

1. Reagent Preparation

  • 0.02 M Phosphate Buffer (pH 2.70): Prepare a solution of potassium dihydrogen phosphate in water and adjust the pH to 2.70 using ortho-phosphoric acid.

  • Mobile Phase: Mix acetonitrile and the prepared 0.02 M phosphate buffer in a 35:65 (v/v) ratio.[6][7][9] Filter and degas before use.

2. Standard Solution Preparation

  • Prepare a mixed stock solution containing known concentrations of this compound, betamethasone, and sodium benzoate reference standards in the mobile phase.

  • Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range (e.g., 60% to 160% of the target concentration).[9] A typical target concentration for this compound in syrup is 80.0 µg/mL.[9]

3. Sample Preparation (Syrup)

  • Accurately transfer a volume of syrup (e.g., 5 mL) into a 10 mL volumetric flask.[10]

  • Dilute to volume with the mobile phase.

  • Mix thoroughly and filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

Method Validation Summary

This method was fully validated according to ICH guidelines and proven suitable for its intended use.[6][7]

Validation ParameterResult (for this compound)
Linearity Range 48.2 – 128.6 µg/mL[9]
Accuracy (% Recovery) Within 98.0% - 102.0%
Precision (% RSD) < 2.0%
LOD 16.0 µg/mL (equivalent to 0.80 µg injected)[8]
LOQ 48.0 µg/mL (equivalent to 2.40 µg injected)[8]

Visualized Workflows

The following diagrams illustrate the logical flow of the analytical process.

G cluster_prep 1. Preparation Phase cluster_analysis 2. Analytical Phase cluster_data 3. Data Processing P1 Prepare Mobile Phase & Reagents P2 Prepare Standard Solutions P1->P2 P3 Prepare Sample Solutions P2->P3 A1 System Equilibration & Suitability Check P3->A1 A2 Inject Standards (Calibration Curve) A1->A2 A3 Inject Samples A2->A3 D1 Peak Integration & Identification A3->D1 D2 Quantification using Calibration Curve D1->D2 D3 Generate Final Report D2->D3

Caption: General workflow for HPLC analysis of this compound.

G start Obtain Homogenized Tablet Powder weigh Accurately weigh powder equivalent to target dose start->weigh dissolve Transfer to volumetric flask and add ~70% diluent weigh->dissolve sonicate Sonicate for 15 minutes to ensure dissolution dissolve->sonicate cool Cool solution to room temperature sonicate->cool dilute Dilute to final volume with diluent and mix cool->dilute filter Filter through 0.45 µm syringe filter dilute->filter end Solution ready for HPLC injection filter->end

Caption: Detailed sample preparation workflow for tablet dosage forms.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dexchlorpheniramine Maleate Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing dexchlorpheniramine maleate drug delivery systems.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound formulations.

1. HPLC Analysis Issues

Problem Potential Cause Suggested Solution
Poor peak shape (tailing or fronting) - Inappropriate mobile phase pH. - Column degradation. - Sample overload.- Adjust mobile phase pH to be at least 2 pH units away from the pKa of this compound. - Use a new column or a guard column. - Reduce the sample concentration.
Poor resolution between dexchlorpheniramine and other components - Mobile phase composition is not optimal. - Inadequate column chemistry.- Modify the mobile phase composition, for example, by adjusting the ratio of organic solvent to buffer.[1] - Try a different column with a different stationary phase (e.g., C8 instead of C18).
Inconsistent retention times - Fluctuation in mobile phase composition or flow rate. - Temperature variations.- Ensure the mobile phase is well-mixed and degassed.[1] - Use a column oven to maintain a consistent temperature.
Baseline noise or drift - Contaminated mobile phase or column. - Detector issues.- Filter the mobile phase and use high-purity solvents. - Flush the column with a strong solvent. - Check the detector lamp and clean the flow cell.
Low sensitivity - Incorrect detection wavelength. - Low sample concentration.- Set the UV detector to the wavelength of maximum absorbance for this compound (around 225 nm or 264.4 nm).[2][3] - Concentrate the sample if possible.

2. Dissolution Testing Issues

Problem Potential Cause Suggested Solution
Incomplete drug release from extended-release formulations - Formulation is too hydrophobic. - Inadequate polymer concentration or type. - Formation of an insoluble drug-excipient complex.- Incorporate a hydrophilic polymer or a channeling agent into the formulation. - Optimize the concentration and type of release-controlling polymer. - Investigate potential interactions between the drug and excipients.[4]
High variability in dissolution results - Inconsistent tablet hardness or porosity. - "Coning" effect in USP Apparatus 2 (paddle). - Bubbles adhering to the dosage form.- Ensure uniform manufacturing processes for tablets. - Use a validated sinker to keep the dosage form centered. - Deaerate the dissolution medium properly.[4]
Dose dumping (premature release of drug) - Cracks or imperfections in the coating of coated dosage forms. - Inappropriate formulation design for extended release.- Optimize the coating process to ensure a uniform and intact film. - Re-evaluate the formulation components and their ratios.
Drug degradation in the dissolution medium - pH-dependent instability of this compound.- Select a dissolution medium with a pH where the drug is stable.[4]

3. Formulation and Stability Issues

Problem Potential Cause Suggested Solution
Ineffective taste masking - Insufficient coating or complexation. - Leaching of the drug from the taste-masked particles.- Increase the amount of taste-masking agent (e.g., polymer, cyclodextrin).[5] - Optimize the microencapsulation process to improve entrapment efficiency.[6] - Use a combination of taste-masking techniques.
Formation of degradation products during stability studies - Exposure to light, heat, or humidity. - Interaction with excipients.- Protect the formulation from light and store at appropriate temperature and humidity conditions. - Conduct excipient compatibility studies to identify and avoid reactive excipients.[7]
Chiral inversion of dexchlorpheniramine - Exposure to heat.- Avoid high temperatures during manufacturing and storage.
Poor flowability of powder blend for tableting - High proportion of cohesive materials. - Inappropriate particle size distribution.- Add a glidant such as colloidal silicon dioxide to the formulation. - Optimize the granulation process to improve powder flow properties.

Frequently Asked Questions (FAQs)

Formulation Development

  • Q1: What are the key considerations when developing an extended-release formulation of this compound? A1: Key considerations include selecting the appropriate polymer and its concentration to control the drug release rate, ensuring the formulation has adequate floating or mucoadhesive properties to prolong gastric residence time, and maintaining consistent tablet hardness and porosity to minimize variability in dissolution.

  • Q2: How can the bitter taste of this compound be effectively masked, especially for pediatric formulations? A2: The bitter taste can be masked using various techniques such as microencapsulation with polymers like Eudragit S100, complexation with cyclodextrins, or the use of sweeteners and flavoring agents.[5][6] A combination of these methods often yields the best results.

Analytical Methods

  • Q3: What is the recommended HPLC method for the analysis of this compound in pharmaceutical formulations? A3: A common approach is a reversed-phase HPLC method using a C18 column with UV detection. The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and a buffer (e.g., phosphate buffer) at a specific pH.[1][2]

  • Q4: Why is pH control of the mobile phase important in the HPLC analysis of this compound? A4: The pH of the mobile phase affects the ionization state of this compound, which in turn influences its retention time and peak shape. Maintaining a consistent and appropriate pH is crucial for reproducible and accurate results.

Dissolution Testing

  • Q5: What are the typical dissolution conditions for extended-release this compound tablets? A5: Dissolution testing is often performed using USP Apparatus 2 (paddle) at a specified rotation speed (e.g., 50 rpm) in a suitable dissolution medium, which may be water or a buffer at a specific pH.[8] For extended-release formulations, the test duration is typically longer to characterize the complete release profile.

  • Q6: What does the term "sink conditions" mean in dissolution testing, and why is it important? A6: Sink conditions refer to a state where the concentration of the dissolved drug in the dissolution medium is low (generally less than one-third of its saturation solubility). This ensures that the dissolution rate is not limited by the solubility of the drug in the medium, providing a more accurate reflection of the formulation's release characteristics.

Quantitative Data Summary

Table 1: Influence of Formulation Variables on Drug Release from a Floating Drug Delivery System

Formulation CodeHPMC K15M (%)Carbopol 934P (%)Drug Release at 6h (%)Drug Release at 12h (%)Floating Lag Time (s)
F110555.285.6120
F2101050.178.9150
F3101545.372.3180
F420548.775.490
F5201042.568.2110
F6201538.162.5130
F730540.265.860
F8301035.658.180
F9301532.452.7100

Data adapted from a study on a floating tablet formulation of this compound.[9]

Table 2: Validation Parameters of a Developed HPLC Method for this compound

ParameterResultAcceptance Criteria
Linearity (Correlation Coefficient, r)1.0000r ≥ 0.999
Accuracy (% Recovery)99%97% - 103%
Precision (% RSD)< 0.37%≤ 2%
Resolution (between dexchlorpheniramine and maleic acid)19.6> 2.0

Data adapted from a study on the development and validation of an HPLC method for this compound.[2]

Experimental Protocols

1. HPLC Analysis of this compound in Tablets

  • Objective: To quantify the amount of this compound in a tablet formulation.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of phosphate buffer (pH 3.0 ± 0.1) and acetonitrile (70:30 v/v).[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Detection Wavelength: 225 nm.[2]

    • Injection Volume: 20 µL.[2]

  • Procedure:

    • Standard Preparation: Accurately weigh and dissolve a suitable amount of this compound reference standard in the mobile phase to obtain a known concentration.

    • Sample Preparation: Weigh and finely powder a number of tablets. Accurately weigh a portion of the powder equivalent to a specific amount of this compound, and dissolve it in the mobile phase. Sonicate if necessary to ensure complete dissolution, and then dilute to a suitable concentration with the mobile phase. Filter the solution through a 0.45 µm filter.

    • Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph. Record the peak areas and calculate the amount of this compound in the sample by comparing the peak responses.

2. In Vitro Dissolution Testing of Extended-Release this compound Tablets

  • Objective: To evaluate the in vitro drug release profile of an extended-release this compound tablet.

  • Instrumentation: USP Dissolution Apparatus 2 (Paddle).

  • Dissolution Conditions:

    • Medium: 500 mL of water.[8]

    • Apparatus: USP Apparatus 2 (Paddle).[8]

    • Rotation Speed: 50 rpm.[8]

    • Temperature: 37 ± 0.5 °C.

    • Time Points: 1, 2, 4, 6, 8, 10, and 12 hours.

  • Procedure:

    • Place one tablet in each dissolution vessel containing the pre-warmed dissolution medium.

    • Start the apparatus and withdraw samples (e.g., 5 mL) at each specified time point.

    • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

    • Filter the samples and analyze the drug concentration using a validated analytical method (e.g., HPLC or UV spectrophotometry).

    • Calculate the cumulative percentage of drug released at each time point.

3. Particle Size Analysis of this compound Microspheres

  • Objective: To determine the particle size distribution of this compound-loaded microspheres.

  • Instrumentation: Laser light scattering particle size analyzer.[10]

  • Procedure:

    • Disperse a small amount of the microsphere sample in a suitable dispersant (e.g., water with a surfactant) to prevent aggregation.

    • Introduce the dispersion into the particle size analyzer.

    • Measure the particle size distribution based on the principle of laser diffraction.

    • Report the mean particle size and the particle size distribution (e.g., d10, d50, d90).

Visualizations

Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling Histamine Histamine H1R H1 Receptor Histamine->H1R Activates Dexchlorpheniramine Dexchlorpheniramine Maleate Dexchlorpheniramine->H1R Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C DAG->PKC Activates Allergic_Response Allergic Response PKC->Allergic_Response Leads to Ca_release->Allergic_Response Leads to HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation Mobile_Phase_Prep Prepare Mobile Phase (Buffer + Acetonitrile) HPLC_System HPLC System (Pump, Injector, Column, Detector) Mobile_Phase_Prep->HPLC_System Standard_Prep Prepare Standard Solution Injection Inject Standard and Sample Standard_Prep->Injection Sample_Prep Prepare Sample Solution (from Tablets) Sample_Prep->Injection HPLC_System->Injection Chromatogram Record Chromatograms Injection->Chromatogram Peak_Area Measure Peak Areas Chromatogram->Peak_Area Quantification Calculate Drug Concentration Peak_Area->Quantification Dissolution_Workflow cluster_setup Setup cluster_testing Testing cluster_analysis Analysis & Calculation Prepare_Medium Prepare Dissolution Medium Assemble_Apparatus Assemble USP Apparatus 2 Prepare_Medium->Assemble_Apparatus Add_Tablet Add Tablet to Vessel Assemble_Apparatus->Add_Tablet Start_Test Start Dissolution Test Add_Tablet->Start_Test Sampling Withdraw Samples at Time Points Start_Test->Sampling Replace_Medium Replace Medium Sampling->Replace_Medium Analyze_Samples Analyze Samples (HPLC/UV) Sampling->Analyze_Samples Replace_Medium->Sampling Calculate_Release Calculate % Drug Released Analyze_Samples->Calculate_Release

References

Technical Support Center: Improving the Stability of Dexchlorpheniramine Maleate Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for dexchlorpheniramine maleate formulations. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimental work. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your formulation development efforts.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the formulation and stability testing of this compound.

Issue 1: Loss of Potency in Liquid Formulations

Question: We are observing a significant decrease in the concentration of this compound in our oral syrup formulation over time, especially at elevated temperatures. What are the likely causes and how can we mitigate this?

Answer:

Loss of potency in this compound liquid formulations is a common issue, often attributed to chemical degradation. The primary degradation pathways are hydrolysis and oxidation.

Potential Causes:

  • Inappropriate pH: this compound is susceptible to both acidic and alkaline hydrolysis. The stability of the molecule is pH-dependent.

  • Oxidative Degradation: The tertiary amine group in dexchlorpheniramine is prone to oxidation, which can be catalyzed by light, heat, and the presence of metal ions. This can lead to the formation of degradants such as Dexchlorpheniramine N-oxide.

  • Interaction with Excipients: Certain excipients, particularly those containing reducing sugars (e.g., lactose, glucose), can react with the amine group of dexchlorpheniramine via the Maillard reaction, leading to degradation and discoloration.

  • Photodegradation: Exposure to light, especially UV radiation, can accelerate degradation.[1][2]

Troubleshooting Workflow:

start Loss of Potency Observed check_ph Measure pH of the Formulation start->check_ph ph_issue Is pH outside optimal range (typically 4-6)? check_ph->ph_issue adjust_ph Incorporate a Buffering System (e.g., Citrate, Phosphate) to maintain pH. ph_issue->adjust_ph Yes check_oxidation Suspect Oxidation (e.g., discoloration, presence of N-oxide) ph_issue->check_oxidation No end Re-evaluate Stability adjust_ph->end oxidation_issue Are oxidizing agents present or is the formulation exposed to light/heat? check_oxidation->oxidation_issue add_antioxidant Add Antioxidants (e.g., Ascorbic Acid, Sodium Metabisulfite) and/or a Chelating Agent (e.g., EDTA). oxidation_issue->add_antioxidant Yes check_excipients Review Excipient Composition oxidation_issue->check_excipients No add_antioxidant->end excipient_issue Are reducing sugars or reactive excipients present? check_excipients->excipient_issue replace_excipients Replace reducing sugars with non-reducing alternatives (e.g., sucrose, sorbitol). excipient_issue->replace_excipients Yes check_packaging Evaluate Packaging excipient_issue->check_packaging No replace_excipients->end packaging_issue Is the packaging transparent or permeable to oxygen? check_packaging->packaging_issue improve_packaging Use amber, light-resistant containers and consider nitrogen purging. packaging_issue->improve_packaging Yes packaging_issue->end No improve_packaging->end

Caption: Troubleshooting workflow for loss of potency in this compound liquid formulations.

Stabilization Strategies:

  • pH Control: The use of a suitable buffering agent is crucial. Citrate or phosphate buffers are commonly employed to maintain the pH of the formulation in a stable range, typically between 4 and 6.

  • Antioxidants and Chelating Agents: To prevent oxidative degradation, consider incorporating antioxidants such as ascorbic acid or sodium metabisulfite. Additionally, a chelating agent like edetate disodium (EDTA) can be beneficial to sequester metal ions that may catalyze oxidation.

  • Excipient Selection: Avoid the use of reducing sugars. Opt for non-reducing sugars like sucrose or polyols such as sorbitol or mannitol as sweetening agents.

  • Light Protection: Formulate and store the product in light-resistant containers, such as amber glass or opaque plastic bottles, to minimize photodegradation.

  • Inert Atmosphere: Purging the headspace of the container with an inert gas like nitrogen can help to displace oxygen and reduce the potential for oxidative degradation.

Issue 2: Appearance of Unknown Peaks in HPLC Chromatograms During Stability Studies

Question: During our stability-indicating HPLC analysis of a this compound tablet formulation, we are observing new peaks that increase over time. How can we identify these degradation products and what are their likely origins?

Answer:

The appearance of new peaks in stability chromatograms indicates the formation of degradation products. A systematic approach involving forced degradation studies and advanced analytical techniques is necessary for their identification and characterization.

Forced Degradation Studies:

Forced degradation studies are essential to generate the potential degradation products and to demonstrate the specificity of the analytical method.[1][3]

Summary of Forced Degradation Conditions and Observations for Chlorpheniramine Maleate:

Stress ConditionReagents and Duration% Degradation (Chlorpheniramine Maleate)Retention Time (RT) of Major Degradants (min)
Acid Hydrolysis1.0 M HCl at 25°C for 20h2.31%2.54
Base Hydrolysis1.0 M NaOH at 25°C for 20h10.49%1.25, 1.53, 2.52
Oxidation30% H₂O₂ at 40°C & 75% RH for 16h4.10%1.15, 1.51, 2.56, 4.23
Thermal Degradation80°C for 48h10.39%1.41, 1.53, 2.52
PhotodegradationUV light at 254 nm for 48h3.59%2.50

Data adapted from a study on chlorpheniramine maleate, the racemic mixture of this compound.[2] An HPTLC study also identified an oxidative degradation product with an Rf value of 0.67 when treated with 30% H₂O₂.

Degradation Pathway Identification Workflow:

start Unknown Peaks in HPLC forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) start->forced_degradation lc_ms Analyze Stressed Samples by LC-MS/MS to Determine Molecular Weights and Fragmentation Patterns of Degradants forced_degradation->lc_ms isolate_degradants Isolate Degradation Products using Preparative HPLC lc_ms->isolate_degradants nmr Characterize Isolated Degradants by NMR (1H, 13C, 2D) for Structural Elucidation isolate_degradants->nmr propose_pathway Propose Degradation Pathways based on Identified Structures nmr->propose_pathway end Update Analytical Method and Implement Formulation Changes propose_pathway->end

Caption: Workflow for the identification and characterization of this compound degradation products.

Likely Degradation Products:

  • Oxidative Degradant: Dexchlorpheniramine N-oxide is a known impurity and a likely product of oxidative stress.

  • Hydrolytic Degradants: Under acidic or basic conditions, hydrolysis may occur, although the specific structures of these degradants are not well-documented in publicly available literature.

  • Excipient Interaction Products: In formulations containing other active ingredients like phenylephrine, an adduct of phenylephrine and maleic acid has been identified as a degradation product.[4]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a stability-indicating HPLC method for the simultaneous determination of this compound and its degradation products.

Chromatographic Conditions:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 0.02 M Phosphate Buffer pH 2.7 (35:65, v/v)[5][6]
Flow Rate 1.0 mL/min[5][6]
Detection UV at 254 nm[5][6]
Injection Volume 20 µL
Column Temperature 25°C

Mobile Phase Preparation:

  • Prepare a 0.02 M phosphate buffer by dissolving 2.72 g of potassium dihydrogen phosphate in 1 L of purified water.

  • Adjust the pH to 2.7 with phosphoric acid.

  • Mix the buffer with acetonitrile in a 65:35 ratio.

  • Degas the mobile phase before use.

Standard Solution Preparation:

  • Accurately weigh about 20 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 200 µg/mL.

Sample Preparation (for Tablets):

  • Weigh and finely powder not fewer than 20 tablets.

  • Transfer an accurately weighed portion of the powder, equivalent to about 20 mg of this compound, to a 100 mL volumetric flask.

  • Add about 70 mL of mobile phase and sonicate for 15 minutes.

  • Dilute to volume with the mobile phase and mix well.

  • Filter a portion of the solution through a 0.45 µm filter before injection.

Forced Degradation Study Protocol:

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 2 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60°C for 2 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

  • Photodegradation: Expose the drug substance to UV light (254 nm) for 48 hours.[2]

Data Presentation

Table 1: Summary of Potential Incompatibilities with Common Excipients

Excipient CategorySpecific ExcipientPotential Interaction with this compoundMitigation Strategy
Fillers/Diluents Lactose, GlucoseMaillard reaction with the amine group, leading to discoloration and degradation.Use non-reducing sugars like mannitol, sorbitol, or microcrystalline cellulose.
Binders Povidone (PVP)Potential for complex formation, although not extensively reported for dexchlorpheniramine.Monitor for changes in dissolution profile and physical appearance.
Lubricants Magnesium StearateBasic nature may influence the micro-pH and stability of the drug.Use at the lowest effective concentration.

Note: The information on excipient compatibility is based on general knowledge of amine drug interactions and limited specific data for this compound. It is crucial to perform compatibility studies with the specific excipients used in your formulation.

References

Technical Support Center: Dexchlorpheniramine Maleate Formulation

Author: BenchChem Technical Support Team. Date: November 2025

Topic: A Technical Guide to Understanding and Working with Dexchlorpheniramine Maleate in Aqueous Solutions

Audience: Researchers, scientists, and drug development professionals.

This technical support guide addresses common questions and challenges encountered during the formulation of this compound in aqueous solutions. Contrary to some database entries that may suggest poor solubility, this compound is a highly water-soluble compound. This guide provides a comprehensive overview of its physicochemical properties and offers troubleshooting advice for issues that may be misconstrued as poor solubility, such as pH-dependent precipitation and excipient incompatibility.

Frequently Asked Questions (FAQs)

Q1: Is this compound poorly soluble in water?

A1: No, this is a common misconception. According to major pharmacopeias, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), this compound is classified as "freely soluble" or "very soluble" in water.[1][2] An aqueous solution of this compound typically has a pH between 4.0 and 5.0.[1][3]

Q2: Why am I observing precipitation when trying to dissolve this compound in a buffered solution?

A2: Precipitation is likely due to a shift in the pH of the solution. Dexchlorpheniramine is a weakly basic drug with a pKa of approximately 9.47 for its strongest basic function.[4][5] This means that its solubility is pH-dependent. At pH values significantly above its pKa, the equilibrium will shift towards the un-ionized (free base) form, which is less water-soluble and may precipitate out of solution. It is crucial to maintain the pH of the formulation in the acidic range to ensure the drug remains in its soluble, ionized form.

Q3: What is the ideal pH range for formulating this compound in an aqueous solution?

A3: To maintain solubility and stability, it is recommended to formulate this compound in an acidic pH range, typically between 4.0 and 5.5. Studies on the related compound, chlorpheniramine maleate, have shown it to be highly stable in acidic conditions.[6] The pH of a simple aqueous solution of this compound naturally falls within this range.[1]

Q4: Are there any known excipient incompatibilities with this compound?

A4: While this compound is compatible with many common pharmaceutical excipients, potential interactions can occur. For instance, interactions between amine salts, like this compound, and reducing sugars, such as lactose, can lead to the Maillard reaction, causing discoloration and degradation. Additionally, using alkaline excipients can raise the pH of the formulation and lead to the precipitation of the free base. It is always recommended to conduct compatibility studies with your specific formulation components.

Physicochemical Properties of this compound

A summary of key physicochemical properties of this compound is provided in the table below for easy reference.

PropertyValueSource
Solubility in Water Freely soluble / Very soluble[1][2]
pKa (Strongest Basic) 9.47[4][5]
pH of 1% aqueous solution 4.0 - 5.0[7]
Melting Point 110 - 115 °C[1]
Molecular Weight 390.86 g/mol [1]

Troubleshooting Guide

This guide provides solutions to common problems that may be encountered during the formulation of this compound.

Problem Potential Cause Recommended Solution
Precipitation upon addition to a buffered solution. The pH of the buffer is too high (alkaline), causing the conversion of the soluble maleate salt to the less soluble free base.- Measure the final pH of the solution. - Adjust the pH of the buffered solution to the acidic range (ideally pH 4.0-5.5) before adding this compound. - Use a buffer system that maintains the pH in the acidic range.
Cloudiness or haze in the final formulation. - pH is near the pKa of the drug: This can lead to the formation of a mixture of ionized and un-ionized forms, potentially reducing overall solubility. - Interaction with other excipients: Anionic polymers or other charged molecules could interact with the cationic dexchlorpheniramine.- Ensure the pH is well below the pKa of the drug. - Conduct compatibility studies with all formulation excipients. Consider using non-ionic polymers or surfactants if interactions are suspected.
Discoloration of the solution over time. Maillard reaction: Interaction with reducing sugars (e.g., lactose) in the formulation. - Oxidative degradation: Although less common for this molecule, it can be catalyzed by certain conditions.- Replace reducing sugars with non-reducing alternatives like sucrose or mannitol. - Store the formulation protected from light and consider the inclusion of an antioxidant if oxidation is confirmed.

Experimental Protocols

Determination of pH-Solubility Profile

This protocol outlines a method to determine the solubility of this compound at different pH values.

Materials:

  • This compound powder

  • A series of buffer solutions with varying pH values (e.g., pH 2, 4, 6, 7, 8, 10)

  • Scintillation vials or other suitable sealed containers

  • Shaking incubator or orbital shaker

  • Analytical balance

  • pH meter

  • HPLC-UV or UV-Vis spectrophotometer for concentration analysis

  • Syringe filters (0.22 µm)

Procedure:

  • Prepare a series of buffer solutions covering the desired pH range.

  • Add an excess amount of this compound to each vial containing a known volume of a specific buffer solution. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

  • Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand to let the undissolved solids settle.

  • Carefully withdraw a sample from the supernatant of each vial using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered samples with an appropriate solvent (e.g., the corresponding buffer) to a concentration within the linear range of the analytical method.

  • Analyze the concentration of this compound in each diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method.

  • Measure the final pH of each saturated solution to confirm the pH at which the solubility was determined.

  • Plot the measured solubility (e.g., in mg/mL) against the final pH of the solution to generate the pH-solubility profile.

Visualizations

pH-Dependent Ionization of Dexchlorpheniramine

The following diagram illustrates the equilibrium between the ionized and un-ionized forms of dexchlorpheniramine as a function of pH. In acidic conditions, the ionized, water-soluble form predominates. As the pH increases and becomes more alkaline, the equilibrium shifts towards the un-ionized, less soluble free base.

G pH-Dependent Ionization of Dexchlorpheniramine cluster_0 Dexchlorpheniramine Species cluster_1 Solution pH Ionized Ionized Form (Soluble) Un-ionized Un-ionized Form (Less Soluble) Ionized->Un-ionized Increase pH Acidic_pH Acidic pH (e.g., < 7) Acidic_pH->Ionized Predominates Alkaline_pH Alkaline pH (e.g., > 10) Alkaline_pH->Un-ionized Predominates

Caption: Equilibrium of Dexchlorpheniramine forms in solution.

Experimental Workflow for pH-Solubility Profile Determination

The diagram below outlines the key steps in determining the pH-solubility profile of a compound like this compound.

G Workflow for pH-Solubility Profile Determination Start Prepare Buffer Solutions of Varying pH Add_Excess Add Excess Dexchlorpheniramine Maleate to Each Buffer Start->Add_Excess Equilibrate Equilibrate with Shaking (e.g., 24-48h at constant temp.) Add_Excess->Equilibrate Sample_Filter Sample Supernatant and Filter (0.22 µm) Equilibrate->Sample_Filter Analyze Analyze Concentration (HPLC or UV-Vis) Sample_Filter->Analyze Measure_pH Measure Final pH of Saturated Solution Sample_Filter->Measure_pH Plot Plot Solubility vs. pH Analyze->Plot Measure_pH->Plot

Caption: Key steps for determining a pH-solubility profile.

References

Minimizing side effects of dexchlorpheniramine maleate in research models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the side effects of dexchlorpheniramine maleate in their experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a first-generation antihistamine that functions as a potent H1 receptor antagonist.[1] It competitively binds to H1 receptors on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract, thereby blocking the action of histamine.[1][2][3] This action prevents histamine-induced responses such as vasodilation, increased capillary permeability, and smooth muscle spasms.[3] Dexchlorpheniramine is the S-enantiomer of chlorpheniramine and is considered more pharmacologically active.[3]

Q2: What are the most common side effects of this compound observed in research models?

The most frequently reported side effects in research models are related to its ability to cross the blood-brain barrier and its anticholinergic properties. These include:

  • Sedation and Drowsiness: Due to its action on central H1 receptors.[1]

  • Anticholinergic Effects: Manifesting as dry mouth, blurred vision, constipation, and urinary retention.[1]

  • Central Nervous System (CNS) Excitation or Depression: Depending on the model and dosage, effects can range from restlessness and nervousness to severe drowsiness.

Q3: How can I minimize sedation in my animal models?

Minimizing sedation is a common challenge. Strategies include:

  • Dose Optimization: Conducting a thorough dose-response study to find the lowest effective dose with minimal sedative effects.

  • Induction of Tolerance: Repeated administration of dexchlorpheniramine can lead to the development of tolerance to its sedative effects.[4][5][6] A protocol for inducing tolerance is provided in the Troubleshooting Guides.

  • Co-administration with a Stimulant: While not always ideal as it introduces another variable, co-administration with a mild CNS stimulant can be considered. However, this requires careful validation.

Q4: What are the key signaling pathways involved in the side effects of this compound?

The primary side effects are mediated through two main pathways:

  • Histamine H1 Receptor Signaling in the CNS: Blockade of H1 receptors in the brain is the primary cause of sedation.

  • Muscarinic Acetylcholine Receptor Signaling: Dexchlorpheniramine also has an affinity for muscarinic receptors, leading to anticholinergic side effects. It acts as an antagonist at these receptors, inhibiting the normal signaling of acetylcholine.

Troubleshooting Guides

Problem 1: Excessive Sedation in Animal Models

Symptoms:

  • Reduced locomotor activity.

  • Increased sleep time.

  • Impaired performance in behavioral tests.

Troubleshooting Steps:

  • Verify Dosage: Double-check calculations for the administered dose. Ensure it aligns with established literature for the specific animal model.

  • Conduct a Dose-Response Study: If not already performed, a dose-response study is crucial.

    • Objective: To identify the minimal effective dose for the desired anti-allergic effect and the threshold for significant sedation.

    • Methodology: A detailed protocol is provided below.

  • Implement a Tolerance Induction Protocol:

    • Objective: To reduce the sedative effects of repeated dexchlorpheniramine administration.

    • Methodology: A detailed protocol is provided below.

  • Consider an Alternative Antihistamine: If sedation remains a significant confounding factor, consider using a second-generation antihistamine with lower CNS penetration for comparison, although this may not be suitable for all research questions.

Problem 2: Observable Anticholinergic Side Effects

Symptoms:

  • Reduced salivation (dry mouth).

  • Decreased fecal output (constipation).

  • Reduced urine output (urinary retention).

  • Pupil dilation.

Troubleshooting Steps:

  • Systematic Observation and Scoring: Implement a standardized scoring system to quantify the severity of anticholinergic effects at different dosages.

  • Functional Assays:

    • Salivation: Measure stimulated saliva flow (e.g., using pilocarpine) with and without dexchlorpheniramine pre-treatment.

    • Gastrointestinal Motility: Measure intestinal transit time using a non-absorbable marker (e.g., charcoal meal).

  • Dose Reduction: As with sedation, lowering the dose is the most direct way to mitigate these effects.

  • Ensure Adequate Hydration: Provide easy access to water to help alleviate symptoms of dry mouth.

Data Presentation

Table 1: Dose-Response Data for Chlorpheniramine (Racemic Mixture) in Rodent Models

SpeciesRoute of AdministrationParameterValueReference
RatOralLD50175 mg/kg[7]
MouseOralLD50>5 g/kg[7]
RatIntraperitonealLD50Not specified[8]
MouseIntraperitonealLD50Not specified[8]

Note: Dexchlorpheniramine is the more active S-enantiomer of chlorpheniramine.

Experimental Protocols

Protocol 1: Dose-Response Study for Efficacy and Sedation

Objective: To determine the optimal dose of this compound that provides a significant antihistaminic effect with minimal sedation.

Materials:

  • This compound

  • Vehicle (e.g., saline, distilled water)

  • Animal model (e.g., male Brown Norway rats)

  • Allergen for induction of allergic response (e.g., Toluene diisocyanate - TDI)

  • Apparatus for assessing locomotor activity (e.g., open field test)

Methodology:

  • Animal Acclimatization: Acclimate animals to the housing and experimental conditions for at least one week.

  • Group Allocation: Randomly assign animals to different dose groups (e.g., Vehicle control, 1 mg/kg, 5 mg/kg, 10 mg/kg, 20 mg/kg dexchlorpheniramine). A minimum of 6-8 animals per group is recommended.

  • Drug Administration: Administer this compound or vehicle orally (gavage) or via the desired experimental route.

  • Sedation Assessment:

    • At peak plasma concentration time (typically 1-2 hours post-administration), assess locomotor activity using an open field test for a defined period (e.g., 10 minutes).

    • Record parameters such as total distance traveled, rearing frequency, and time spent in the center of the arena.

  • Efficacy Assessment (Allergic Model):

    • Induce an allergic response according to your established model. For example, in a TDI-induced rhinitis model, sensitize the animals over a period of two weeks.[9]

    • One week after sensitization, administer the assigned dose of dexchlorpheniramine or vehicle one hour prior to allergen challenge.[9]

    • Assess the allergic response (e.g., frequency of sneezing and nasal rubbing, measurement of inflammatory markers in nasal lavage fluid).

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different dose groups for both sedation and efficacy measures.

Protocol 2: Induction of Tolerance to Sedative Effects

Objective: To induce tolerance to the sedative effects of this compound through repeated administration.

Materials:

  • This compound

  • Vehicle

  • Animal model (e.g., rats)

  • Apparatus for assessing sedation (e.g., locomotor activity chambers, rotarod)

Methodology:

  • Baseline Assessment: On Day 0, assess the baseline locomotor activity or motor coordination of all animals.

  • Group Allocation: Randomly assign animals to a treatment group (dexchlorpheniramine) and a control group (vehicle).

  • Repeated Administration:

    • Administer a fixed dose of dexchlorpheniramine (a dose known to cause sedation from Protocol 1) to the treatment group once or twice daily for a set period (e.g., 4-7 consecutive days).[4][5][6]

    • Administer the vehicle to the control group on the same schedule.

  • Daily Sedation Assessment:

    • On Day 1, assess sedation at the time of peak drug effect.

    • Repeat the sedation assessment at the same time on subsequent days of administration (e.g., Day 4 or Day 7).[4][5][6]

  • Data Analysis: Compare the sedation scores/locomotor activity of the dexchlorpheniramine group on Day 1 versus the later time points. A significant reduction in the sedative effect over time indicates the development of tolerance.

Mandatory Visualizations

Histamine_H1_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Response (Inflammation, etc.) Ca2->CellularResponse PKC->CellularResponse Muscarinic_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine MR Muscarinic Receptor (e.g., M1, M3) ACh->MR Binds Gq Gq Protein MR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates PhysiologicalResponse Physiological Response (e.g., Glandular Secretion, Smooth Muscle Contraction) Ca2->PhysiologicalResponse PKC->PhysiologicalResponse Troubleshooting_Workflow Start Side Effect Observed (Sedation or Anticholinergic) CheckDose Verify Dosage Calculation Start->CheckDose DoseResponse Conduct Dose-Response Study CheckDose->DoseResponse Dosage Correct Error Dosage Error CheckDose->Error Error Found FindOptimalDose Identify Lowest Effective Dose DoseResponse->FindOptimalDose Tolerance Implement Tolerance Protocol FindOptimalDose->Tolerance Sedation Still an Issue AdjustDose Adjust Dose FindOptimalDose->AdjustDose Optimal Dose Identified Reassess Re-assess Side Effects Tolerance->Reassess ConsiderAlternative Consider Alternative Compound Reassess->ConsiderAlternative Unsuccessful End Side Effect Minimized Reassess->End Successful Error->Start Correct and Re-administer AdjustDose->Reassess

References

Technical Support Center: Addressing Matrix Effects in Dexchlorpheniramine Maleate Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of dexchlorpheniramine maleate.

Troubleshooting Guides

Issue: Inconsistent or Poor Analyte Recovery

Possible Cause: Suboptimal sample preparation leading to loss of dexchlorpheniramine or significant matrix interference.

Troubleshooting Steps:

  • Review Sample Preparation Method: For plasma samples, liquid-liquid extraction (LLE) is a common and effective method for dexchlorpheniramine. Ensure the extraction solvent and pH are optimized.

  • Optimize LLE Parameters:

    • Solvent Selection: Ethyl acetate has been shown to be effective for the extraction of dexchlorpheniramine from plasma.[1] Other solvents like a mixture of diethyl ether and dichloromethane (80:20, v/v) can also be considered.

    • pH Adjustment: Ensure the pH of the aqueous phase is adjusted to be at least two pH units higher than the pKa of dexchlorpheniramine to ensure it is in its unionized form, facilitating extraction into the organic solvent.

  • Consider Alternative Extraction Methods: If LLE proves insufficient, explore solid-phase extraction (SPE). Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can provide cleaner extracts.

  • Evaluate Internal Standard (IS) Recovery: Assess the recovery of your internal standard. If the IS recovery is also poor and inconsistent, it may indicate a systemic issue with the extraction procedure.

Issue: Ion Suppression or Enhancement Observed in Mass Spectrometry Data

Possible Cause: Co-eluting endogenous matrix components, such as phospholipids, are interfering with the ionization of dexchlorpheniramine.[2]

Troubleshooting Steps:

  • Assess Chromatographic Separation: Ensure that dexchlorpheniramine is chromatographically separated from the region where phospholipids typically elute. Phospholipids are a known major contributor to matrix effects in bioanalysis.[2]

  • Modify Chromatographic Conditions:

    • Gradient Elution: Employ a gradient elution profile that effectively separates dexchlorpheniramine from early-eluting polar interferences and late-eluting non-polar interferences like phospholipids.

    • Column Chemistry: Consider using a different column chemistry (e.g., a phenyl-hexyl column instead of a C18) to alter selectivity and improve separation from matrix components.

  • Optimize Ionization Source:

    • ESI vs. APCI: Electrospray ionization (ESI) is often susceptible to matrix effects from phospholipids. Atmospheric pressure chemical ionization (APCI) can be less prone to these effects. For chlorpheniramine, the mean matrix effect with APCI was found to be 75% less than with ESI.[2]

    • Source Parameters: Optimize source parameters such as gas flows, temperature, and spray voltage to minimize the impact of matrix components.

  • Implement a Diversion Valve: Use a divert valve to direct the flow from the LC to waste during the elution times of highly interfering matrix components (e.g., salts at the beginning of the run and phospholipids at the end), preventing them from entering the mass spectrometer.

Issue: High Variability Between Different Lots of Biological Matrix

Possible Cause: The composition of the biological matrix can vary significantly between individuals or lots, leading to inconsistent matrix effects.

Troubleshooting Steps:

  • Perform a Multi-Lot Matrix Effect Study: During method validation, evaluate the matrix effect in at least six different lots of the biological matrix.[3]

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., chlorpheniramine-d6) is the most effective way to compensate for variability in matrix effects.[2] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar ionization suppression or enhancement, leading to an accurate analyte-to-IS ratio.

  • Matrix Matched Calibrators and Quality Controls: Prepare all calibration standards and quality control samples in the same biological matrix as the study samples to mimic the matrix environment.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of matrix effects in dexchlorpheniramine bioanalysis?

A1: The most common sources of matrix effects in the bioanalysis of dexchlorpheniramine, particularly in plasma, are endogenous components such as phospholipids, salts, and proteins that can co-elute with the analyte and interfere with its ionization in the mass spectrometer.[2][3]

Q2: How can I quantitatively assess the matrix effect for my dexchlorpheniramine assay?

A2: The matrix effect can be quantitatively assessed by calculating the matrix factor (MF). This is done by comparing the peak response of the analyte in a post-extraction spiked blank matrix sample to the peak response of the analyte in a neat solution at the same concentration. An MF of 1 indicates no matrix effect, an MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.[3]

Q3: My method validation shows significant matrix effects. What is the first thing I should investigate?

A3: The first and most critical area to investigate is your sample preparation procedure. Inadequate sample cleanup is a primary cause of significant matrix effects. For dexchlorpheniramine in plasma, liquid-liquid extraction (LLE) with a suitable organic solvent like ethyl acetate is a good starting point for achieving a cleaner sample extract.[1]

Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for dexchlorpheniramine bioanalysis?

A4: While not strictly mandatory in all cases, using a SIL-IS, such as chlorpheniramine-d6, is highly recommended, especially when dealing with variable matrix effects across different patient or animal samples. A SIL-IS co-elutes with the analyte and experiences similar ionization effects, thereby providing more accurate and precise quantification.[2]

Q5: Can changing the ionization mode from ESI to APCI help reduce matrix effects for dexchlorpheniramine?

A5: Yes, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) can significantly reduce matrix effects caused by non-volatile components like phospholipids. For chlorpheniramine, a 75% reduction in the mean matrix effect was observed when using APCI compared to ESI.[2]

Data Presentation

Table 1: Comparison of Ionization Techniques on Matrix Effect for Chlorpheniramine

Ionization ModeMean Matrix Effect (%)ObservationReference
ESIHighSignificant ion suppression and enhancement observed, coinciding with phospholipid elution.[2]
APCI75% Less than ESIMarkedly reduced matrix effects due to lower ionization efficiency of phospholipids.[2]

Table 2: Overview of Sample Preparation Techniques and Their Effectiveness in Mitigating Matrix Effects

Sample Preparation TechniqueGeneral Effectiveness for DexchlorpheniramineKey Considerations
Protein Precipitation (PPT) Less EffectiveSimple and fast, but often results in significant residual matrix components and higher matrix effects.
Liquid-Liquid Extraction (LLE) EffectiveGood for removing salts and many polar interferences. Optimization of solvent and pH is crucial. Ethyl acetate is a commonly used solvent.[1]
Solid-Phase Extraction (SPE) Highly EffectiveCan provide very clean extracts, especially with mixed-mode sorbents that can remove a wider range of interferences.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Factor

  • Prepare Neat Solution (A): Prepare a standard solution of dexchlorpheniramine in the final mobile phase composition at a known concentration (e.g., low and high QC concentrations).

  • Prepare Post-Extraction Spiked Sample (B): Extract blank biological matrix (e.g., human plasma) using the validated sample preparation method. After the final extraction step, spike the clean extract with dexchlorpheniramine to the same concentration as the neat solution.

  • Analysis: Inject both solutions into the LC-MS/MS system and record the peak area response for dexchlorpheniramine.

  • Calculation:

    • Matrix Factor (MF) = Peak Area of (B) / Peak Area of (A)

Protocol 2: Liquid-Liquid Extraction of Dexchlorpheniramine from Human Plasma

  • Sample Aliquoting: Pipette 500 µL of human plasma into a clean polypropylene tube.

  • Internal Standard Spiking: Add the internal standard solution (e.g., chlorpheniramine-d6 in methanol).

  • Alkalinization: Add a small volume of a basic solution (e.g., 1M NaOH) to raise the pH of the plasma above the pKa of dexchlorpheniramine.

  • Extraction: Add 3 mL of ethyl acetate.

  • Vortexing: Vortex the tube for 5-10 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in the mobile phase, vortex, and inject into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) add_is->extraction evap Evaporation extraction->evap reconstitution Reconstitution evap->reconstitution injection Injection reconstitution->injection Clean Extract separation Chromatographic Separation injection->separation detection MS/MS Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: Workflow for Dexchlorpheniramine Bioanalysis.

troubleshooting_logic cluster_investigation Investigation cluster_solutions Potential Solutions start Matrix Effect Observed? check_prep Review Sample Preparation start->check_prep Yes end Matrix Effect Mitigated start->end No optimize_prep Optimize Extraction (Solvent, pH, Method) check_prep->optimize_prep check_chrom Evaluate Chromatography optimize_chrom Modify LC Method (Gradient, Column) check_chrom->optimize_chrom check_is Assess Internal Standard use_sil_is Implement SIL-IS check_is->use_sil_is optimize_prep->end change_ion Switch Ionization (ESI -> APCI) optimize_chrom->change_ion optimize_chrom->end use_sil_is->end change_ion->end

Caption: Troubleshooting Logic for Matrix Effects.

References

Reducing degradation of dexchlorpheniramine maleate during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on reducing the degradation of dexchlorpheniramine maleate during storage and experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling and analysis of this compound.

Question 1: My this compound solution is showing a gradual decrease in the maleate peak during HPLC analysis, but the dexchlorpheniramine peak remains stable. What is happening?

Answer: This phenomenon is a known issue. The maleate moiety of this compound is susceptible to degradation in aqueous solutions, even at room temperature.[1] One study suggested that the maleate can decompose into carbon dioxide, which would not be detected by a UV detector in HPLC.[1] Therefore, a decrease in the maleate peak without a corresponding change in the dexchlorpheniramine peak points towards the degradation of the maleate salt portion, not the active pharmaceutical ingredient (API) itself. For accurate quantification of the API, ensure your analytical method is specific to dexchlorpheniramine.

Question 2: I am observing an unexpected peak in my stability samples of a formulation containing this compound and phenylephrine. What could this be?

Answer: In formulations containing both phenylephrine and a maleate salt like this compound, a known degradation product can form. This is a "Michael addition" adduct of phenylephrine and maleic acid.[2][3][4] This reaction can occur under stressed conditions, such as elevated temperature and humidity.[2] It is crucial to have a stability-indicating analytical method that can separate this adduct from the parent compounds.

Question 3: What are the optimal storage conditions for solid this compound and its solutions to minimize degradation?

Answer:

  • Solid Form: Solid this compound should be stored in a tightly closed, light-resistant container in a cool, dry, and well-ventilated place. The recommended storage temperature is typically controlled room temperature, between 20°C to 25°C (68°F to 77°F).

  • Solutions: For short-term use (within a week), aliquots of solutions can be stored at 4°C. For long-term storage, it is recommended to store stock solutions at -20°C or -80°C to prevent degradation. It is also advisable to aliquot the product to avoid repeated freeze-thaw cycles.

Question 4: I need to perform a forced degradation study on this compound. What conditions should I use?

Answer: Forced degradation studies are designed to accelerate the degradation process to identify potential degradation products and establish the stability-indicating nature of analytical methods. The goal is typically to achieve 5-20% degradation of the active ingredient. Recommended stress conditions for this compound include:

  • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60°C).

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperature (e.g., 60°C).

  • Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Dry heat at temperatures above accelerated stability testing conditions (e.g., 60°C, 80°C).

  • Photodegradation: Exposure to a combination of UV and visible light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Question 5: My HPLC chromatogram shows poor peak shape (e.g., tailing) for dexchlorpheniramine. How can I improve this?

Answer: Peak tailing for amine-containing compounds like dexchlorpheniramine is common in reverse-phase HPLC due to interactions with residual silanol groups on the silica-based column. To mitigate this, you can:

  • Use a base-deactivated column or a column with end-capping.

  • Adjust the mobile phase pH to be 2-3 pH units below the pKa of dexchlorpheniramine to ensure it is fully protonated.

  • Add a competing amine, such as triethylamine, to the mobile phase to block the active silanol sites.

  • Optimize the mobile phase composition and organic modifier.

Quantitative Data on Degradation

The following table summarizes the percentage of degradation observed for chlorpheniramine maleate (the racemic mixture of which dexchlorpheniramine is the active isomer) under various stress conditions. This data is indicative of the stability of this compound.

Stress ConditionReagent/ParameterDurationTemperature% DegradationReference
Acid Hydrolysis 0.1 M HCl2 hours80°C2.31%[5]
Base Hydrolysis 0.1 M NaOH2 hours80°C10.49%[5]
Oxidation 30% H₂O₂24 hoursRoom Temp4.10%[5]
Thermal Degradation Dry Heat48 hours105°C10.39%[5]
Photodegradation UV Light24 hoursRoom Temp3.59%[5]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on a this compound drug substance.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Keep the solution at 60°C for 2 hours.

    • After the incubation period, cool the solution to room temperature and neutralize it with 1 M NaOH.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep the solution at 60°C for 2 hours.

    • After the incubation period, cool the solution to room temperature and neutralize it with 1 M HCl.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Store the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation (Solid State):

    • Place a thin layer of solid this compound powder in a petri dish.

    • Expose it to a temperature of 80°C for 48 hours.

    • After exposure, prepare a solution of the stressed solid at a concentration of 0.1 mg/mL in the mobile phase.

  • Photodegradation:

    • Expose a solution of this compound (1 mg/mL) to UV light (254 nm) for 24 hours.

    • Prepare a control sample protected from light.

    • Dilute both the exposed and control samples to a final concentration of 0.1 mg/mL with the mobile phase.

  • Analysis: Analyze all the stressed samples and a non-stressed control sample using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a high-performance liquid chromatography (HPLC) method for the quantification of dexchlorpheniramine and the separation of its degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.02 M potassium dihydrogen phosphate). The pH of the buffer should be adjusted to around 2.7 with phosphoric acid. A typical ratio would be 35:65 (v/v) acetonitrile to buffer.[6]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.[6]

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

  • Procedure:

    • Prepare the mobile phase and degas it before use.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Prepare standard solutions of this compound at known concentrations in the mobile phase.

    • Prepare the samples for analysis (from the forced degradation study or stability testing) by diluting them to a suitable concentration within the linear range of the method.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the samples for analysis.

    • Identify and quantify the dexchlorpheniramine peak based on the retention time and the calibration curve.

    • Analyze the chromatograms for the presence of any degradation product peaks, ensuring they are well-resolved from the main dexchlorpheniramine peak.

Visualizations

Degradation Pathways and Experimental Workflow

Degradation_Pathway cluster_conditions Stress Conditions cluster_reactants Reactants cluster_products Degradation Products Acid Acid Hydrolysis (e.g., HCl) DXM Dexchlorpheniramine Maleate Acid->DXM Base Base Hydrolysis (e.g., NaOH) Base->DXM Oxidation Oxidation (e.g., H2O2) Oxidation->DXM Heat Thermal Stress Heat->DXM Light Photolytic Stress Light->DXM DP1 Hydrolytic/Oxidative Degradants of Dexchlorpheniramine DXM->DP1 Degradation of API DP2 Degraded Maleate Moiety (e.g., CO2) DXM->DP2 Degradation of Salt DP3 Michael Addition Adduct (from Phenylephrine + Maleic Acid) Phenylephrine Phenylephrine (if present in formulation) Phenylephrine->DP3 Reacts with Maleic Acid Experimental_Workflow start Start: Prepare Dexchlorpheniramine Maleate Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidation, Heat, Light) start->stress sample_prep Sample Preparation (Neutralization, Dilution) stress->sample_prep hplc Stability-Indicating HPLC Analysis sample_prep->hplc data Data Analysis: - Quantify Dexchlorpheniramine - Identify/Quantify Degradants - Assess Peak Purity hplc->data end End: Report Stability Profile data->end

References

Technical Support Center: Optimization of Dexchlorpheniramine Maleate Synthesis Yield

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the synthesis of dexchlorpheniramine maleate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here you will find answers to frequently asked questions, detailed experimental procedures, and data-driven guidance to enhance your reaction yields and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.

Part 1: Synthesis of Racemic Chlorpheniramine

Question 1: What are the primary synthetic routes to racemic chlorpheniramine, and how do they compare in terms of yield?

Answer: There are two main synthetic pathways to produce racemic chlorpheniramine.

  • Route A: Alkylation of 2-(4-chlorobenzyl)pyridine. This is a widely used method that involves the initial synthesis of 2-(4-chlorobenzyl)pyridine followed by its alkylation with 2-(dimethylamino)ethyl chloride.

  • Route B: Reaction of 4-chlorophenylacetonitrile with 2-chloropyridine. This route involves the initial coupling of 4-chlorophenylacetonitrile and 2-chloropyridine, followed by alkylation and a subsequent hydrolysis and decarboxylation step.[1]

While specific yields can vary based on experimental conditions, Route A is often favored for its more direct approach to the key intermediate.

Question 2: I am experiencing a low yield in the synthesis of the intermediate, 2-(4-chlorobenzyl)pyridine. What are the potential causes and solutions?

Answer: Low yields in the synthesis of 2-(4-chlorobenzyl)pyridine can stem from several factors, depending on the chosen synthetic method.

For the reaction of pyridine with 4-chlorophenylacetonitrile:

  • Issue: Incomplete reaction or formation of side products.

  • Troubleshooting:

    • Reaction Conditions: Ensure anhydrous conditions as the reaction is sensitive to moisture.

    • Base: The choice and handling of the base (e.g., sodium amide) are critical. Use freshly prepared or properly stored base.

    • Temperature Control: Maintain the recommended reaction temperature to avoid side reactions.

For the Friedel-Crafts acylation route followed by reduction:

  • Issue: Low yield in the initial acylation of chlorobenzene with 2-picolinoyl chloride.[2]

  • Troubleshooting:

    • Catalyst: Ensure the Lewis acid catalyst (e.g., AlCl₃) is of high purity and handled under inert conditions to maintain its activity.

    • Reaction Time and Temperature: Optimize the reaction time and temperature as prolonged reaction times or high temperatures can lead to the formation of polysubstituted byproducts.[2]

  • Issue: Incomplete reduction of the ketone intermediate.

  • Troubleshooting:

    • Reducing Agent: The choice of reducing agent for the Wolff-Kishner or similar reductions is crucial. Ensure the correct stoichiometry and reaction conditions for the chosen reagent (e.g., hydrazine hydrate and a strong base).[2]

Question 3: My alkylation of 2-(4-chlorobenzyl)pyridine with 2-(dimethylamino)ethyl chloride is resulting in a complex mixture of products and a low yield of chlorpheniramine. What should I investigate?

Answer: This is a critical step where side reactions can significantly impact the yield.

  • Issue: Formation of over-alkylated or other side products.

  • Troubleshooting:

    • Base: The use of a strong base like sodium amide (NaNH₂) is common. The purity and reactivity of the base are paramount.

    • Reaction Temperature: Carefully control the reaction temperature. Elevated temperatures can lead to undesired side reactions.

    • Order of Addition: The order of reagent addition can be important. Typically, the 2-(4-chlorobenzyl)pyridine is first deprotonated with the base before the addition of the alkylating agent.

    • Purity of Starting Materials: Ensure the purity of both 2-(4-chlorobenzyl)pyridine and 2-(dimethylamino)ethyl chloride, as impurities can lead to side reactions.

Part 2: Chiral Resolution of Chlorpheniramine

Question 4: What are the common methods for the chiral resolution of racemic chlorpheniramine to obtain the dextrorotatory enantiomer (dexchlorpheniramine)?

Answer: The most common method for resolving racemic chlorpheniramine is through diastereomeric salt crystallization .[3] This involves reacting the racemic base with a chiral resolving agent to form a pair of diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.[3] Commonly used resolving agents include derivatives of tartaric acid, such as di-p-toluoyl-tartaric acid.[4]

Question 5: I am struggling to obtain a high yield and enantiomeric purity during the diastereomeric salt crystallization. What factors should I optimize?

Answer: Optimizing diastereomeric salt crystallization is a multi-parameter process.

  • Issue: Low yield of the desired diastereomeric salt.

  • Troubleshooting:

    • Solvent System: The choice of solvent is critical as it dictates the solubility difference between the two diastereomers. A systematic screening of solvents and solvent mixtures is recommended.[5]

    • Cooling Rate: A slow and controlled cooling rate is crucial to allow for selective crystallization of the less soluble diastereomer. Rapid cooling can lead to the co-precipitation of both diastereomers.[6]

    • Supersaturation: The level of supersaturation needs to be carefully controlled. Seeding the solution with pure crystals of the desired diastereomer can help to induce crystallization at the optimal point.[5]

  • Issue: Low enantiomeric purity of the resolved dexchlorpheniramine.

  • Troubleshooting:

    • Number of Recrystallizations: Multiple recrystallizations of the diastereomeric salt may be necessary to achieve the desired enantiomeric excess.

    • Washing: Ensure the filtered crystals are washed with a cold solvent in which the desired diastereomer has low solubility to remove any adhering mother liquor containing the other diastereomer.

Part 3: Formation of this compound

Question 6: What are the key parameters to control during the formation of this compound from the free base to ensure high yield and purity?

Answer: The final salt formation is a critical step that can affect the overall yield and quality of the final product.

  • Issue: Low yield of crystalline this compound.

  • Troubleshooting:

    • Stoichiometry: Use a precise stoichiometric amount of maleic acid relative to the dexchlorpheniramine free base.

    • Solvent: The choice of solvent for crystallization is important. Ethyl acetate is a commonly used solvent.[7]

    • Temperature: The reaction is often performed at a slightly elevated temperature to ensure complete dissolution, followed by controlled cooling to induce crystallization.

    • pH Control: The pH of the final mixture can influence the completeness of the salt formation and crystallization.

  • Issue: Product is an oil or does not crystallize properly.

  • Troubleshooting:

    • Purity of the Free Base: Impurities in the dexchlorpheniramine free base can inhibit crystallization. Ensure the base is of high purity before proceeding with salt formation.

    • Solvent Polarity: If the product oils out, a change in the solvent system to one of a different polarity might be necessary.

    • Seeding: Adding a small seed crystal of pure this compound can help to initiate crystallization.

Data Presentation

The following tables summarize the impact of various parameters on the yield of key steps in the synthesis of this compound. Note: The following data is illustrative and based on typical outcomes. Actual results may vary.

Table 1: Synthesis of 2-(4-chlorobenzyl)pyridine via Friedel-Crafts Acylation and Reduction

ParameterVariationEffect on Yield of 2-(4-chlorobenzyl)pyridine
Friedel-Crafts Catalyst AlCl₃ (high purity) vs. AlCl₃ (lower purity)High purity catalyst generally leads to higher yields.
Reaction Temperature Optimal (e.g., 60-70 °C) vs. High (>90 °C)Higher temperatures can decrease yield due to side reactions.
Reduction Method Wolff-Kishner vs. Catalytic HydrogenationBoth can be effective; Wolff-Kishner is often robust for this substrate.

Table 2: Alkylation of 2-(4-chlorobenzyl)pyridine

ParameterVariationEffect on Yield of Chlorpheniramine
Base NaNH₂ vs. other bases (e.g., NaH)NaNH₂ is a commonly used and effective base for this reaction.
Reaction Temperature Room Temperature vs. RefluxRefluxing can increase the reaction rate but may also promote side reactions.
Purity of Alkylating Agent High Purity vs. ImpureImpurities in 2-(dimethylamino)ethyl chloride can lead to byproducts.

Table 3: Chiral Resolution by Diastereomeric Salt Crystallization

ParameterVariationEffect on Yield and Enantiomeric Purity
Resolving Agent Di-p-toluoyl-tartaric acid vs. other chiral acidsThe choice of resolving agent is crucial for efficient separation.
Solvent Methanol, Ethanol, Acetone, etc.The solvent system significantly impacts the solubility difference.
Cooling Rate Slow Cooling vs. Rapid CoolingSlow cooling is essential for selective crystallization.[6]

Experimental Protocols

Protocol 1: Synthesis of 2-(4-chlorobenzyl)pyridine (Illustrative)
  • Friedel-Crafts Acylation: To a stirred suspension of anhydrous aluminum chloride in dry chlorobenzene, slowly add 2-picolinoyl chloride at a controlled temperature (e.g., below 10 °C). After the addition, the mixture is gradually heated and maintained at a specific temperature (e.g., 60-70 °C) for several hours until the reaction is complete (monitored by TLC or HPLC). The reaction mixture is then cooled and quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The product, 2-(4-chlorobenzoyl)pyridine, is extracted with an organic solvent.[2]

  • Wolff-Kishner Reduction: The 2-(4-chlorobenzoyl)pyridine is dissolved in a high-boiling point solvent like diethylene glycol. Hydrazine hydrate and a strong base (e.g., potassium hydroxide) are added. The mixture is heated to a high temperature (e.g., 180-200 °C) to effect the reduction of the ketone to a methylene group. After completion, the reaction mixture is cooled, diluted with water, and the product, 2-(4-chlorobenzyl)pyridine, is extracted.[2]

Protocol 2: Synthesis of Racemic Chlorpheniramine (Illustrative)
  • In a flame-dried flask under an inert atmosphere, a solution of 2-(4-chlorobenzyl)pyridine in an anhydrous solvent (e.g., toluene) is treated with a strong base such as sodium amide at room temperature.

  • The mixture is stirred for a period to ensure complete deprotonation.

  • A solution of 2-(dimethylamino)ethyl chloride in the same solvent is then added dropwise, maintaining the reaction temperature.

  • The reaction mixture is then heated to reflux for several hours until the starting material is consumed (monitored by TLC or HPLC).

  • After cooling, the reaction is quenched with water, and the racemic chlorpheniramine is extracted into an organic solvent. The crude product is then purified, for example, by vacuum distillation.

Protocol 3: Chiral Resolution and Maleate Salt Formation (Illustrative)
  • The purified racemic chlorpheniramine base is dissolved in a suitable solvent (e.g., methanol or ethanol).

  • A solution of a chiral resolving agent, such as (+)-di-p-toluoyl-tartaric acid (approximately 0.5 equivalents), in the same solvent is added.

  • The mixture is stirred, and the diastereomeric salt of dexchlorpheniramine, being less soluble, will start to crystallize. The crystallization process can be optimized by controlling the temperature and cooling rate.

  • The precipitated salt is collected by filtration and washed with a small amount of cold solvent.

  • The resolved diastereomeric salt is then treated with a base (e.g., aqueous sodium hydroxide) to liberate the free dexchlorpheniramine base, which is extracted into an organic solvent.

  • The purified dexchlorpheniramine base is dissolved in a suitable solvent like ethyl acetate.

  • A stoichiometric amount of maleic acid, dissolved in the same solvent, is added.

  • The mixture is stirred, and this compound will crystallize. The product is collected by filtration, washed, and dried.[7]

Visualizations

The following diagrams illustrate the key processes in the synthesis of this compound.

Synthesis_Pathway cluster_0 Route A: Synthesis of Racemic Chlorpheniramine cluster_1 Chiral Resolution cluster_2 Final Salt Formation Pyridine Pyridine Intermediate_A 2-(4-chlorobenzyl)pyridine Pyridine->Intermediate_A 4-Chlorophenylacetonitrile 4-Chlorophenylacetonitrile 4-Chlorophenylacetonitrile->Intermediate_A Racemic_Chlorpheniramine Racemic Chlorpheniramine Intermediate_A->Racemic_Chlorpheniramine Alkylating_Agent 2-(Dimethylamino)ethyl chloride Alkylating_Agent->Racemic_Chlorpheniramine Diastereomeric_Salts Diastereomeric Salts Racemic_Chlorpheniramine->Diastereomeric_Salts Resolving_Agent Chiral Resolving Agent (e.g., Di-p-toluoyl-tartaric acid) Resolving_Agent->Diastereomeric_Salts Dexchlorpheniramine_Base Dexchlorpheniramine Base Diastereomeric_Salts->Dexchlorpheniramine_Base Separation & Liberation Final_Product This compound Dexchlorpheniramine_Base->Final_Product Maleic_Acid Maleic Acid Maleic_Acid->Final_Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow cluster_Step1 Troubleshooting: Intermediate Synthesis cluster_Step2 Troubleshooting: Alkylation cluster_Step3 Troubleshooting: Chiral Resolution cluster_Step4 Troubleshooting: Salt Formation Start Low Yield or Purity Issue Identify_Step Identify Problematic Synthetic Step Start->Identify_Step Step1 Synthesis of Intermediate Identify_Step->Step1 Step2 Alkylation Identify_Step->Step2 Step3 Chiral Resolution Identify_Step->Step3 Step4 Salt Formation Identify_Step->Step4 Check_Reagents1 Check Purity of Starting Materials Step1->Check_Reagents1 Check_Conditions1 Verify Anhydrous Conditions & Temperature Step1->Check_Conditions1 Check_Catalyst Check Catalyst Activity (if applicable) Step1->Check_Catalyst Check_Base Verify Base Purity and Stoichiometry Step2->Check_Base Check_Temp2 Optimize Reaction Temperature Step2->Check_Temp2 Check_Addition Review Order of Reagent Addition Step2->Check_Addition Optimize_Solvent Screen Solvent Systems Step3->Optimize_Solvent Control_Cooling Implement Slow, Controlled Cooling Step3->Control_Cooling Use_Seeding Consider Seeding with Pure Crystals Step3->Use_Seeding Verify_Purity Ensure Purity of Free Base Step4->Verify_Purity Check_Stoichiometry Verify Stoichiometry of Maleic Acid Step4->Check_Stoichiometry Optimize_Crystallization Adjust Solvent and Crystallization Temp. Step4->Optimize_Crystallization

Caption: Troubleshooting workflow for this compound synthesis.

References

Validation & Comparative

A Comparative Guide to a New Validated Analytical Method for Dexchlorpheniramine Maleate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of a new, validated analytical method for the quantification of dexchlorpheniramine maleate against established techniques such as High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Capillary Electrophoresis (CE). This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of performance with supporting experimental data and detailed protocols.

Introduction to Analytical Methods for this compound

This compound is an antihistamine widely used in the treatment of allergic conditions. Accurate and reliable analytical methods are crucial for its quantification in bulk drug substances and pharmaceutical formulations to ensure safety and efficacy. While several methods have been established, the development of new methods often aims to improve upon factors like sensitivity, speed, cost-effectiveness, and environmental impact. This guide introduces a novel Ultra-Fast Liquid Chromatography (UFLC) method and compares its validation parameters against existing, widely accepted methods.

Experimental Protocols

Detailed methodologies for the new UFLC method and existing standard methods are provided below.

New Method: Ultra-Fast Liquid Chromatography (UFLC)

This novel method is designed for rapid and sensitive quantification of this compound.

  • Instrumentation: Shimadzu UFLC system with a UV-Vis detector.

  • Column: C18 column (250 x 4.6 mm, 5µm).[1]

  • Mobile Phase: A mixture of 25mM potassium dihydrogen orthophosphate (pH adjusted to 4 with ortho-phosphoric acid) and acetonitrile in a ratio of 20:80 v/v.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 260 nm.[1]

  • Injection Volume: 20 µL.

  • Standard Preparation: A stock solution of 1000 µg/mL is prepared by dissolving 10 mg of this compound in 10 mL of acetonitrile. Working standards are prepared by further dilution with the mobile phase.[1]

  • Sample Preparation: An amount of powdered tablet equivalent to 10 mg of this compound is dissolved in 10 mL of acetonitrile, sonicated, and filtered. The filtrate is then diluted with the mobile phase to the desired concentration.

Comparative Method 1: High-Performance Liquid Chromatography (HPLC) - European Pharmacopoeia Reference

This method is a widely accepted standard for the analysis of this compound.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 column.

  • Mobile Phase: A mixture of a suitable buffer and an organic modifier as specified in the European Pharmacopoeia monograph. One example uses a mixture of acetonitrile and 0.02 M phosphate buffer solution pH 2.70 (35:65, v:v).[2]

  • Flow Rate: Typically 1.0 mL/min.[2]

  • Detection Wavelength: 254 nm.[2]

  • Injection Volume: 50 µL.[2]

Comparative Method 2: UV-Visible Spectrophotometry

A simpler and more accessible method, though often less specific than chromatographic techniques.

  • Instrumentation: A double-beam UV-Visible spectrophotometer.

  • Solvent: 0.1 M Sulfuric Acid or a phosphate buffer (pH 7.2).[3][4]

  • Wavelength of Maximum Absorbance (λmax): 261 nm in 0.1N HCl.[5]

  • Standard Preparation: A series of standard solutions with concentrations ranging from 9.75 to 32.5 µg/mL are prepared in the chosen solvent.[4]

  • Sample Preparation: The sample is dissolved in the solvent and diluted to fall within the linear range of the standard curve.

Comparative Method 3: Capillary Electrophoresis (CE)

This technique is particularly useful for the enantiomeric purity testing of this compound.[6][7][8]

  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Capillary: Unmodified fused-silica capillary.[9]

  • Background Electrolyte: Acidic buffer containing a chiral selector, such as 1.5 mM carboxymethyl-beta-cyclodextrin, for enantiomeric separation.[6]

  • Applied Voltage: Typically around 1.0 kV.[9]

  • Detection: Direct UV detection at 214 nm.[9]

Data Presentation: Comparison of Validation Parameters

The performance of the new UFLC method is compared against the established methods based on key validation parameters as per ICH guidelines.

Validation Parameter New UFLC Method Standard HPLC Method UV-Vis Spectrophotometry Capillary Electrophoresis
Linearity (Range) 0.0 - 500.0 µg/mL[1]31.761 - 70.141 µg/mL[10]9.75 - 32.5 µg/mL[4]2 - 10 µg/mL[6]
Correlation Coefficient (r²) > 0.999[1]1.0000[10]0.9999[4]0.9992[6]
Accuracy (% Recovery) 98% - 102%99% (within 97-103% acceptance)[10][11]96.95% - 105.61%[4]Not explicitly stated, but method validated for accuracy[6]
Precision (% RSD) < 2%< 0.37%[10][11]0.18% - 1.40%[4]5.0% (repeatability of the method)[6]
Limit of Detection (LOD) 100 ng/mL[1]Not explicitly stated2.261 ppm (at λ 239)[3][12]0.25 µg/mL[6]
Limit of Quantification (LOQ) 300 ng/mL[1]Not explicitly stated7.536 ppm (at λ 239)[3][12]0.75 µg/mL[6]
Specificity/Selectivity Specific with no interference from excipients[1]High, with a resolution of 19.6 between dexchlorpheniramine and maleic acid[10][11]Can be affected by colored excipients, though derivative spectrophotometry can mitigate this[4]High, capable of enantiomeric separation[6]
Analysis Time ~6 minutes[1]Varies, can be longer than UFLCRapid~4.5 minutes[9]

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the validation of a new analytical method.

G Workflow for a New Analytical Method Validation A Method Development B Method Optimization A->B C Pre-Validation Assessment B->C D Full Method Validation (ICH Guidelines) C->D E Specificity D->E F Linearity & Range D->F G Accuracy D->G H Precision (Repeatability & Intermediate) D->H I LOD & LOQ D->I J Robustness D->J K Method Implementation & Routine Use E->K F->K G->K H->K I->K J->K G Comparative Performance Overview center Dexchlorpheniramine Maleate Analysis UFLC New UFLC Method center->UFLC High Speed High Sensitivity HPLC Standard HPLC center->HPLC High Specificity Established UV UV-Vis center->UV Simplicity Cost-Effective CE Capillary Electrophoresis center->CE Enantiomeric Purity

References

A Comparative In Vivo Efficacy Analysis of Dexchlorpheniramine Maleate and Loratadine in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of the first-generation antihistamine, dexchlorpheniramine maleate, and the second-generation antihistamine, loratadine, in animal models of allergic diseases. The information presented is collated from various preclinical studies to offer a comprehensive overview for researchers in allergy and immunology.

Executive Summary

Dexchlorpheniramine, the active S-enantiomer of chlorpheniramine, is a potent first-generation H1 receptor antagonist known for its efficacy but also its sedative and anticholinergic side effects due to its ability to cross the blood-brain barrier.[1][2] Loratadine, a second-generation antihistamine, is a peripherally selective H1 receptor antagonist with a non-sedating profile.[3][4] Beyond its primary mechanism, loratadine has demonstrated anti-inflammatory properties by inhibiting the NF-κB and AP-1 signaling pathways.[5][6][7][8][9] This guide synthesizes available in vivo data from animal models of atopic dermatitis, allergic rhinitis, and urticaria to compare their efficacy. While direct head-to-head comparative studies are limited, this document consolidates findings from individual studies to provide a comparative perspective.

Mechanism of Action: Signaling Pathways

Both dexchlorpheniramine and loratadine exert their primary effect by acting as inverse agonists at the Histamine H1 receptor. This action blocks the downstream signaling cascade initiated by histamine binding.

Histamine H1 Receptor Signaling Pathway

Histamine binding to the H1 receptor activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the activation of transcription factors like NF-κB, promoting the expression of pro-inflammatory cytokines and adhesion molecules, resulting in allergic symptoms.[10]

Histamine H1 Receptor Signaling Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Binds Gq Gq Protein H1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Activates NF_kB NF-κB Activation Ca_Release->NF_kB PKC->NF_kB Inflammation Pro-inflammatory Gene Expression NF_kB->Inflammation Dexchlorpheniramine Dexchlorpheniramine Dexchlorpheniramine->H1_Receptor Blocks Loratadine Loratadine Loratadine->H1_Receptor Blocks Loratadine->NF_kB Inhibits

Caption: Simplified Histamine H1 Receptor Signaling Pathway and points of inhibition by Dexchlorpheniramine and Loratadine.

Loratadine's Anti-Inflammatory Signaling

In addition to H1 receptor antagonism, loratadine has been shown to suppress inflammation by inhibiting the AP-1 and NF-κB signaling pathways. It achieves this by targeting upstream kinases such as TAK1, Syk, and Src, thereby reducing the production of pro-inflammatory cytokines like IL-6 and TNF-α.[5][6][7][8]

Loratadine Anti-Inflammatory Pathway LPS LPS/Antigen TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MAPK_Cascade MAPK Cascade (JNK, p38) TAK1->MAPK_Cascade IKK_Complex IKK Complex TAK1->IKK_Complex AP1 AP-1 Activation MAPK_Cascade->AP1 Inflammatory_Cytokines Pro-inflammatory Cytokines (MMPs, etc.) AP1->Inflammatory_Cytokines NF_kB_Activation NF-κB Activation IKK_Complex->NF_kB_Activation NF_kB_Activation->Inflammatory_Cytokines Loratadine Loratadine Loratadine->TAK1 Inhibits

Caption: Loratadine's inhibitory effect on the AP-1 and NF-κB signaling pathways via TAK1 suppression.

Comparative Efficacy in Animal Models

The following tables summarize the available in vivo data for this compound and loratadine in animal models of atopic dermatitis, allergic rhinitis, and urticaria.

Atopic Dermatitis
DrugAnimal ModelDosage (p.o.)Efficacy EndpointResultsCitation(s)
Dexchlorpheniramine ADJM Mice (spontaneous atopic dermatitis)Not specifiedScratching BehaviorPotently and dose-dependently inhibited scratching behavior.[11]
Ovalbumin-induced atopic dermatitis in BALB/c miceNot specifiedScratching BehaviorDecreased scratching in the early phase but not the late phase of the allergic reaction.[12]
Loratadine Histamine- or antigen-induced pruritus in ICR mice5 or 10 mg/kgDorsal Scratching BehaviorSignificantly inhibited scratching; more potent than fexofenadine and chlorpheniramine.[13]
Low magnesium diet-induced pruritus in hairless mice10 mg/kg for 6 daysFacial Scratching BehaviorSignificantly inhibited scratching behavior.[13]
Histamine-induced pruritus in hairless mice10 mg/kg for 7 daysHistamine-induced ScratchingSignificantly inhibited scratching behavior.[13]
Allergic Rhinitis
DrugAnimal ModelDosageEfficacy EndpointResultsCitation(s)
Dexchlorpheniramine (as Chlorpheniramine Maleate)Ovalbumin-sensitized ratsNot specifiedCiliary Beat Frequency (CBF) and Ciliary Beat Distance (CBD)Restored decreased CBF and CBD to normal levels.[14]
Loratadine Dermatophagoides pteronyssinus-challenged patients (clinical study)10 mg daily p.o. for 1 weekNasal Symptoms & Histamine ReleaseAttenuated nasal obstruction, rhinorrhea, and itching. Almost abrogated histamine release in nasal lavages.[15]
Urticaria (Wheal and Flare Response)

Direct comparative animal studies on urticaria models were not identified. However, studies on histamine-induced wheal and flare in animals and humans provide some insight.

DrugAnimal ModelDosageEfficacy EndpointResultsCitation(s)
Dexchlorpheniramine (Human studies)-Histamine-induced wheal and flareEffective in controlling hay fever symptoms, suggesting efficacy against histamine-mediated skin reactions.[16]
Loratadine (Human studies)-Histamine-, codeine-, and antigen-induced wheal and flareInhibited wheal and flare reactions, though to a lesser extent than cetirizine and astemizole in one study.[17]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below to facilitate replication and further research.

Ovalbumin-Induced Allergic Rhinitis in Rats

This model is used to screen for drugs that can alleviate the symptoms of allergic rhinitis.

Ovalbumin-Induced Allergic Rhinitis Protocol cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase Day0 Day 0: Subcutaneous injection of Ovalbumin (OVA) + Al(OH)₃ Day5 Day 5: Repeat OVA + Al(OH)₃ injection Day14 Day 14: Repeat OVA + Al(OH)₃ injection Day21 Day 21 onwards: Intranasal challenge with OVA solution Day14->Day21 Treatment Administer Dexchlorpheniramine, Loratadine, or Vehicle Day21->Treatment Assessment Assess nasal symptoms (sneezing, rubbing), cytokine levels, and histopathology Treatment->Assessment

Caption: Experimental workflow for the ovalbumin-induced allergic rhinitis model in rats.

Protocol Details:

  • Animals: Wistar or Sprague-Dawley rats are commonly used.

  • Sensitization: Rats are sensitized by subcutaneous injections of ovalbumin (OVA) emulsified with an adjuvant like aluminum hydroxide on days 0, 5, and 14.[18]

  • Challenge: Starting from day 21, rats are challenged daily with an intranasal administration of an OVA solution to induce allergic rhinitis symptoms.

  • Treatment: Test compounds (this compound, loratadine) or vehicle are administered orally prior to the OVA challenge.

  • Efficacy Evaluation: Efficacy is assessed by counting the number of sneezes and nasal rubbing movements within a specific timeframe after the challenge. Histopathological analysis of nasal mucosa and measurement of serum IgE and inflammatory cytokines can also be performed.[18]

Oxazolone-Induced Atopic Dermatitis in Mice

This model is used to evaluate the efficacy of drugs in treating atopic dermatitis-like skin inflammation and pruritus.

Oxazolone-Induced Atopic Dermatitis Protocol cluster_sensitization_challenge Sensitization and Challenge Phase cluster_treatment_assessment Treatment and Assessment Phase Day0 Day 0: Sensitization with topical application of oxazolone on shaved abdomen Day7 Day 7 onwards: Repeated topical challenge with oxazolone on the ear Day0->Day7 Treatment Administer Dexchlorpheniramine, Loratadine, or Vehicle Day7->Treatment Assessment Measure ear thickness (swelling), assess skin lesions (SCORAD), and monitor scratching behavior Treatment->Assessment

Caption: Experimental workflow for the oxazolone-induced atopic dermatitis model in mice.

Protocol Details:

  • Animals: BALB/c or NC/Nga mice are frequently used.[19][20][21]

  • Sensitization: Mice are sensitized on day 0 by a topical application of oxazolone solution to a shaved area of the abdomen.[19]

  • Challenge: From day 7, mice are repeatedly challenged by applying a lower concentration of oxazolone to the ear to induce a chronic inflammatory response.[19][20]

  • Treatment: Test compounds are administered either topically or systemically (e.g., oral gavage) during the challenge phase.

  • Efficacy Evaluation: Efficacy is determined by measuring the change in ear thickness (an indicator of edema), scoring the severity of skin lesions (erythema, scaling, excoriation), and quantifying scratching behavior.[19][20][21]

Compound 48/80-Induced Systemic Anaphylaxis-like Reaction (Urticaria Model)

This model is used to assess the ability of drugs to inhibit mast cell degranulation and the subsequent systemic reactions, which can be a surrogate for urticaria.

Compound 48/80-Induced Urticaria Model Pretreatment Pre-treat mice with Dexchlorpheniramine, Loratadine, or Vehicle (p.o.) Induction Intradermal or intravenous injection of Compound 48/80 Pretreatment->Induction Observation Observe for signs of systemic anaphylaxis-like reaction (e.g., scratching, vascular permeability) Induction->Observation Quantification Quantify scratching behavior and/or extravasation of Evans blue dye Observation->Quantification

Caption: Experimental workflow for the Compound 48/80-induced urticaria-like model in mice.

Protocol Details:

  • Animals: ICR or BALB/c mice are commonly used.[22][23]

  • Treatment: Mice are pre-treated with the test compounds or vehicle at a specified time before the challenge.

  • Induction: A systemic anaphylaxis-like reaction is induced by an intradermal or intravenous injection of compound 48/80, a potent mast cell degranulator.[22][23]

  • Efficacy Evaluation: Efficacy is assessed by monitoring and quantifying scratching behavior. To assess vascular permeability (a key feature of urticarial wheals), Evans blue dye can be co-injected, and the amount of dye extravasation in the skin can be measured.[24][25][26]

Conclusion

The available in vivo data from animal models suggests that both this compound and loratadine are effective in mitigating allergic responses. Loratadine has been more extensively studied in recent preclinical models of atopic dermatitis, demonstrating significant inhibition of pruritus.[13] Dexchlorpheniramine (as chlorpheniramine) has also shown efficacy in reducing scratching behavior and improving physiological parameters in allergic rhinitis models.[11][12][14] A key differentiator is loratadine's additional anti-inflammatory mechanism through the suppression of NF-κB and AP-1 pathways, which may offer a therapeutic advantage in chronic allergic inflammation.[5][6][7][8] The choice between these two antihistamines in a research or drug development context will depend on the specific allergic condition being modeled and whether a non-sedating profile with broader anti-inflammatory effects is desired. Further head-to-head in vivo studies are warranted to provide a more definitive comparison of their efficacy.

References

A Comparative Analysis of Receptor Binding Affinity: Dexchlorpheniramine Maleate vs. Cetirizine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the receptor binding affinities of dexchlorpheniramine maleate, a first-generation antihistamine, and cetirizine, a second-generation antihistamine. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of the pharmacological profiles of these two widely used H1 receptor antagonists.

Quantitative Receptor Binding Affinity

The primary therapeutic effect of both dexchlorpheniramine and cetirizine is mediated through their binding to the histamine H1 receptor. However, their affinity for this target and their interactions with other receptors, particularly muscarinic acetylcholine receptors, differ significantly. These differences in binding profiles are crucial as they underpin the distinct clinical characteristics and side-effect profiles of first and second-generation antihistamines.

Dexchlorpheniramine, the active S-enantiomer of chlorpheniramine, demonstrates high affinity for the histamine H1 receptor.[1] Studies have reported its dissociation constant (Ki) values for the human cloned H1 receptor to be in the range of 2.67 to 4.81 nM.[2] In contrast, cetirizine, the carboxylated metabolite of hydroxyzine, also shows high affinity for the H1 receptor, with reported Ki values of approximately 6 nM.[3] Its active enantiomer, levocetirizine, exhibits an even higher affinity, with a Ki of around 3 nM.[3]

A key differentiator lies in their off-target binding. Dexchlorpheniramine exhibits a notable affinity for muscarinic acetylcholine receptors, with a reported dissociation constant (Kd) of 1,300 nM in human brain tissue.[2] This anticholinergic activity is a hallmark of first-generation antihistamines and is associated with side effects like dry mouth and sedation.[2][4] Furthermore, dexchlorpheniramine has been identified as a serotonin reuptake inhibitor, with a Kd of 15.2 nM for the serotonin transporter.[2]

Conversely, cetirizine is highly selective for the H1 receptor.[3] It displays over 600-fold greater selectivity for the H1 receptor compared to a wide range of other receptors, including muscarinic, serotonin, and dopamine receptors.[3] Specifically, its selectivity for the H1 receptor is over 20,000-fold greater than for the five subtypes of muscarinic acetylcholine receptors, meaning it does not exhibit significant anticholinergic effects at therapeutic doses.[3][5][6]

The following table summarizes the quantitative binding affinity data for both compounds.

Compound Receptor Target Binding Affinity Constant Value (nM) Tissue/System Citation
Dexchlorpheniramine Histamine H1Ki2.67 - 4.81Human cloned H1 receptor[2]
Histamine H1Kd15Human brain tissue[2]
Muscarinic AcetylcholineKd1,300Human brain tissue[2]
Muscarinic AcetylcholineKi20,000 - 30,000Rat brain tissue[2]
Serotonin TransporterKd15.2Not Specified[2]
Norepinephrine TransporterKd1,440Not Specified[2]
Dopamine TransporterKd1,060Not Specified[2]
Cetirizine Histamine H1Ki~6Not Specified[3]
Histamine H1Ki47Human H1 receptors in CHO cells[7]
Muscarinic Acetylcholine-No significant interactionHeart, Mucus Gland Cells[5][6][8]

Experimental Protocols

The binding affinity data cited in this guide are primarily derived from in vitro radioligand binding assays. This technique is a standard method for quantifying the interaction between a drug and its receptor target.

General Radioligand Binding Assay Protocol:

  • Membrane Preparation: Tissues or cells expressing the receptor of interest (e.g., Chinese Hamster Ovary (CHO) cells transfected to express human H1 receptors) are homogenized and centrifuged to isolate cell membranes containing the receptors.[9][10] The protein concentration of the membrane preparation is then quantified.

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]mepyramine for the H1 receptor) is incubated with the cell membrane preparation.[9][10]

  • Competitive Binding: To determine the affinity of the test compound (dexchlorpheniramine or cetirizine), increasing concentrations of the unlabeled drug are added to the incubation mixture to compete with the radioligand for binding to the receptor.[10][11]

  • Determination of Non-Specific Binding: A parallel set of experiments is conducted in the presence of a very high concentration of a non-radiolabeled drug known to bind to the receptor, in order to saturate the receptors and measure the amount of radioligand that binds non-specifically to other components of the membrane preparation.

  • Separation: After incubation reaches equilibrium, the mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed to remove any remaining unbound radioactivity.

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as the percentage of specific binding versus the logarithm of the competitor concentration. This sigmoidal curve is used to calculate the IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Visualizations

To further illustrate the concepts discussed, the following diagrams depict a typical experimental workflow for a receptor binding assay and the signaling pathway of the histamine H1 receptor.

G cluster_workflow Experimental Workflow: Radioligand Binding Assay prep 1. Cell Membrane Preparation incubate 2. Incubation (Membranes + Radioligand + Test Compound) prep->incubate separate 3. Separation of Bound & Unbound Ligand (Vacuum Filtration) incubate->separate measure 4. Quantification (Scintillation Counting) separate->measure analyze 5. Data Analysis (IC50 → Ki Calculation) measure->analyze

Caption: Workflow for a typical radioligand receptor binding assay.

G cluster_pathway Histamine H1 Receptor Signaling Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R binds Gq11 Gq/11 Protein H1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Responses (e.g., NF-κB activation) Ca->Response PKC->Response

Caption: Simplified signaling cascade of the histamine H1 receptor.

References

Comparative Analysis of Dexchlorpheniramine Maleate Enantiomers' Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological activity of the enantiomers of chlorpheniramine maleate, focusing on supporting experimental data and methodologies. Chlorpheniramine is a first-generation antihistamine that exists as a racemic mixture of two enantiomers: the S-(+)-enantiomer, known as dexchlorpheniramine, and the R-(-)-enantiomer, levchlorpheniramine. The pharmacological activity of these stereoisomers differs significantly, with dexchlorpheniramine being the more potent and clinically utilized form.[1][2]

Data Presentation: Quantitative Comparison of Enantiomer Activity

The primary difference in the activity of dexchlorpheniramine and levchlorpheniramine lies in their affinity for the histamine H1 receptor. Experimental data consistently demonstrates the stereoselective binding of the S-(+)-enantiomer.

Table 1: Histamine H1 Receptor Binding Affinity of Chlorpheniramine Enantiomers

EnantiomerReceptorBinding Affinity (Ki)Binding Affinity (Kd)Reference
Dexchlorpheniramine (S-(+)-enantiomer) Human H1 Receptor2.67 - 4.81 nM15 nM[3]
Levchlorpheniramine (R-(-)-enantiomer) Human H1 Receptor211 - 361 nM-[3]
Note: A lower Ki or Kd value indicates a stronger binding affinity.

As the data indicates, dexchlorpheniramine has a significantly higher affinity for the H1 receptor. One study found that the S-(+) enantiomer has a 13-fold greater affinity for H1 receptors than its R-(-) counterpart.[4] This enhanced binding affinity directly translates to greater potency. Dexchlorpheniramine is considered approximately twice as active as the racemic chlorpheniramine mixture.[1][5]

Table 2: Pharmacokinetic Properties of Chlorpheniramine Enantiomers

EnantiomerPharmacokinetic ParameterObservationReference
Dexchlorpheniramine (S-(+)-enantiomer) ClearanceCleared more slowly from the body[6]
Levchlorpheniramine (R-(-)-enantiomer) ClearanceCleared more rapidly than the S-(+)-enantiomer[6]

The stereoselective elimination, with the more active S-(+)-enantiomer being cleared more slowly, contributes to its sustained pharmacological effect.[6]

Mechanism of Action and Signaling Pathway

Dexchlorpheniramine functions as a potent inverse agonist at the histamine H1 receptor.[3] In allergic reactions, allergens bind to IgE antibodies on mast cells and basophils, triggering the release of histamine.[1] Histamine then binds to H1 receptors on various effector cells in the respiratory tract, blood vessels, and gastrointestinal tract, leading to symptoms such as sneezing, runny nose, itching, and vasodilation.[1][5]

Dexchlorpheniramine competitively blocks these H1 receptor sites, preventing histamine from binding and exerting its effects.[5][7] This antagonism alleviates the symptoms associated with allergic reactions.

G cluster_0 Allergic Response Cascade cluster_1 Cellular Response Allergen Allergen MastCell Mast Cell / Basophil (with IgE antibodies) Allergen->MastCell Binds to IgE Histamine Histamine Release MastCell->Histamine Degranulation H1_Receptor Histamine H1 Receptor (on Effector Cell) Histamine->H1_Receptor Binds to Allergic_Symptoms Allergic Symptoms (Sneezing, Itching, Vasodilation) H1_Receptor->Allergic_Symptoms Activates Dexchlorpheniramine Dexchlorpheniramine Dexchlorpheniramine->H1_Receptor Blocks

Caption: Histamine H1 Receptor Antagonism by Dexchlorpheniramine.

Experimental Protocols

The differentiation and quantification of chlorpheniramine enantiomers are crucial for both pharmaceutical quality control and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a common method for this purpose.

Protocol: Enantioselective Analysis by HPLC with Chiral Column

This protocol is based on methodologies for the enantioselective determination of chlorpheniramine in pharmaceutical formulations.[4]

  • Objective: To separate and quantify dexchlorpheniramine (S-(+)-CLP) and levchlorpheniramine (R-(-)-CLP) in a given sample.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a Photodiode Array (PDA) detector.

  • Chiral Stationary Phase: An amylose tris(3,5-dimethyl phenylcarbamate) based chiral column is used to achieve enantiomeric separation.

  • Mobile Phase Preparation: The mobile phase consists of a mixture of n-hexane, isopropanol (propan-2-ol), and diethylamine. A typical ratio is 97.5:2.5:0.025 (v/v/v). All solvents must be of HPLC grade.

  • Sample Preparation:

    • For commercial syrup formulations, a liquid-liquid extraction is performed to isolate the chlorpheniramine enantiomers from interfering excipients.

    • A mixture of n-Hexane and dichloromethane (e.g., 2:1 ratio) can be used as the extraction solvent.[4]

    • The organic layer containing the analyte is separated and evaporated to dryness. The residue is then reconstituted in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: Isocratic elution at a constant flow rate (e.g., 1.0 mL/min).

    • Detection Wavelength: The PDA detector is set to a specific wavelength, typically around 258 nm, to monitor the elution of the enantiomers.[4]

    • Injection Volume: A fixed volume (e.g., 20 µL) of the prepared sample is injected into the system.

  • Data Analysis:

    • The retention times of the two enantiomers will differ, allowing for their separation.

    • Quantification is achieved by integrating the peak areas of each enantiomer and comparing them to a calibration curve generated from standards of known concentrations. The limit of quantification for S-(+)-CLP and R-(-)-CLP has been reported as 0.88 µg/mL and 1.31 µg/mL, respectively, using this type of method.[4]

G start Start: Sample (e.g., Pharmaceutical Syrup) extraction Liquid-Liquid Extraction (n-Hexane-Dichloromethane) start->extraction separation Separate Organic Layer extraction->separation evaporation Evaporate to Dryness separation->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution injection Inject into HPLC System reconstitution->injection chromatography Chromatographic Separation (Chiral Column) injection->chromatography detection PDA Detection (at 258 nm) chromatography->detection analysis Data Analysis: Separate & Quantify Enantiomers detection->analysis end End: Results analysis->end

Caption: Experimental Workflow for Enantioselective HPLC Analysis.

Conclusion

The comparative analysis of dexchlorpheniramine maleate and its levo-enantiomer reveals significant differences in their pharmacological activity, primarily driven by stereoselective binding to the histamine H1 receptor. Dexchlorpheniramine (the S-enantiomer) exhibits substantially higher binding affinity and slower clearance compared to levchlorpheniramine (the R-enantiomer).[3][6] This makes dexchlorpheniramine the predominantly active isomer, responsible for the therapeutic antihistaminic effects of racemic chlorpheniramine.[5] The development of dexchlorpheniramine as a single-enantiomer product represents a successful application of stereochemical principles in drug development to optimize efficacy and therapeutic benefit.

References

In Vitro Showdown: Dexchlorpheniramine and Promethazine's Anti-Inflammatory Effects Explored

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the in vitro anti-inflammatory properties of the first-generation antihistamines, dexchlorpheniramine and promethazine, reveals distinct mechanisms of action and varying degrees of efficacy in modulating key inflammatory pathways. While both agents demonstrate anti-inflammatory potential beyond their histamine H1 receptor antagonism, in vitro evidence suggests dexchlorpheniramine may offer a more targeted suppression of specific inflammatory mediators under certain conditions.

A key in vitro study directly comparing the two drugs in a model of UVA-induced inflammation in human skin explants found that dexchlorpheniramine exerted a protective effect on the synthesis of leukotriene B4 (LTB4) and nuclear factor-kappa B (NF-κB), two critical players in the inflammatory cascade. In contrast, both dexchlorpheniramine and promethazine led to an increase in interleukin-1 (IL-1) synthesis, with promethazine inducing a significantly greater increase, suggesting a potentially higher irritant potential under UVA radiation.[1]

This guide provides a comprehensive analysis of the available in vitro data, presenting a comparative summary of the anti-inflammatory effects of dexchlorpheniramine and promethazine, detailed experimental protocols for the key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Comparative Analysis of Anti-Inflammatory Effects

The following tables summarize the in vitro anti-inflammatory effects of dexchlorpheniramine and promethazine based on available research. Due to a lack of direct head-to-head studies with extensive quantitative data, this comparison is compiled from individual studies and a direct comparative study with qualitative findings.

Table 1: Qualitative Comparison of Anti-Inflammatory Effects in UVA-Irradiated Human Skin Explants

Inflammatory MediatorDexchlorpheniramine EffectPromethazine EffectReference
Interleukin-1 (IL-1) SynthesisIncreasedSignificantly Increased[1]
Leukotriene B4 (LTB4) SynthesisProtective Effect (Inhibition)Not Reported[1]
NF-κB SynthesisProtective Effect (Inhibition)Not Reported[1]

Table 2: Effects on the NF-κB Signaling Pathway

DrugCell TypeStimulusAssayKey FindingsReference
Chlorpheniramine*Human Nasal Epithelial CellsHistamineWestern BlotSignificantly reversed histamine-induced increase in NF-κB protein levels.[2][3]
PromethazineColorectal Cancer Cells-Western BlotSuppressed the activation of the PI3K/AKT signaling pathway, which is upstream of NF-κB.[4]

*Dexchlorpheniramine is the active S-enantiomer of chlorpheniramine.

Mechanistic Insights into Anti-Inflammatory Action

The anti-inflammatory effects of dexchlorpheniramine and promethazine are attributed to their ability to modulate signaling pathways that are central to the inflammatory response.

Dexchlorpheniramine: As the active isomer of chlorpheniramine, its anti-inflammatory action has been linked to the suppression of the NF-κB signaling pathway.[2][3] NF-κB is a key transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By inhibiting NF-κB activation, dexchlorpheniramine can effectively dampen the inflammatory cascade.

Promethazine: This phenothiazine derivative has been shown to exert its effects by inhibiting the PI3K/AKT signaling pathway.[4] This pathway is a critical regulator of cell survival, proliferation, and inflammation, and its inhibition can lead to a downstream reduction in inflammatory responses. The PI3K/AKT pathway is known to be an upstream regulator of NF-κB, suggesting that promethazine's anti-inflammatory effects may also be mediated, at least in part, through the modulation of NF-κB activity.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are crucial for the interpretation and replication of findings. Below are representative protocols for the assays used to evaluate the anti-inflammatory effects of dexchlorpheniramine and promethazine.

Measurement of Interleukin-1β (IL-1β) Release from Cultured Skin Explants

This protocol describes a general method for quantifying the release of the pro-inflammatory cytokine IL-1β from skin tissue in an in vitro setting.

  • Tissue Culture: Human skin explants are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum and antibiotics.

  • Treatment: The explants are pre-incubated with various concentrations of dexchlorpheniramine or promethazine for a specified period.

  • Inflammatory Stimulus: Inflammation is induced, for example, by exposure to ultraviolet A (UVA) radiation.

  • Sample Collection: At designated time points post-stimulation, the culture medium is collected.

  • ELISA Assay: The concentration of IL-1β in the collected medium is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit. This involves the use of a specific antibody to capture IL-1β, followed by a detection antibody conjugated to an enzyme that produces a measurable colorimetric signal.

  • Data Analysis: The results are expressed as the concentration of IL-1β (e.g., pg/mL) and compared between treated and untreated groups.

Quantification of Leukotriene B4 (LTB4) Synthesis

This protocol outlines a method to measure the production of the potent chemoattractant lipid mediator, LTB4.

  • Cell/Tissue Culture: Appropriate cells (e.g., neutrophils) or tissue explants are cultured.

  • Drug Incubation: The cultures are treated with dexchlorpheniramine or promethazine.

  • Stimulation: An inflammatory stimulus, such as the calcium ionophore A23187, is added to induce LTB4 synthesis.

  • Extraction: The culture supernatant is collected, and LTB4 is extracted using a suitable organic solvent.

  • Quantification: The amount of LTB4 is measured using a competitive immunoassay or by high-performance liquid chromatography (HPLC).

  • Analysis: The data is analyzed to determine the inhibitory effect of the drugs on LTB4 production, often expressed as a percentage of the control response.

Assessment of NF-κB Activation

This protocol describes a common method to assess the activation of the transcription factor NF-κB.

  • Cell Culture and Treatment: Adherent cells (e.g., keratinocytes, epithelial cells) are cultured and treated with dexchlorpheniramine or promethazine.

  • Stimulation: The cells are stimulated with an inflammatory agent, such as tumor necrosis factor-alpha (TNF-α) or histamine, to activate the NF-κB pathway.

  • Nuclear Extraction: The nuclear proteins are isolated from the cells.

  • Western Blot Analysis: The levels of the p65 subunit of NF-κB in the nuclear extracts are determined by Western blotting using a specific antibody. An increased level of nuclear p65 indicates NF-κB activation.

  • Densitometry: The protein bands are quantified using densitometry, and the results are normalized to a nuclear loading control (e.g., Lamin B1).

Visualizing the Pathways and Processes

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the complex biological pathways and experimental procedures involved in this comparison.

G cluster_workflow Experimental Workflow for In Vitro Anti-Inflammatory Assays Skin Explant Culture Skin Explant Culture Drug Pre-incubation Drug Pre-incubation Skin Explant Culture->Drug Pre-incubation Dexchlorpheniramine or Promethazine UVA Irradiation UVA Irradiation Drug Pre-incubation->UVA Irradiation Inflammatory Stimulus Sample Collection Sample Collection UVA Irradiation->Sample Collection Culture Medium ELISA (IL-1) ELISA (IL-1) Sample Collection->ELISA (IL-1) Immunoassay/HPLC (LTB4) Immunoassay/HPLC (LTB4) Sample Collection->Immunoassay/HPLC (LTB4) Western Blot (NF-kB) Western Blot (NF-kB) Sample Collection->Western Blot (NF-kB)

Caption: Experimental workflow for assessing the anti-inflammatory effects of dexchlorpheniramine and promethazine.

Caption: Key signaling pathways involved in inflammation and the inhibitory targets of the drugs.

References

A Comparative Guide to Validated Stability-Indicating Assay Methods for Dexchlorpheniramine Maleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated stability-indicating assay methods for dexchlorpheniramine maleate, a first-generation antihistamine. The focus is on high-performance liquid chromatography (HPLC) methods, which have demonstrated superiority over traditional UV spectrophotometry by effectively separating the active pharmaceutical ingredient (API) from its degradation products and formulation excipients. The data and protocols presented herein are compiled from various studies to aid in the selection and implementation of a suitable stability-indicating assay for quality control and regulatory compliance.

Comparison of Analytical Methods

High-performance liquid chromatography (HPLC) is the predominant method for the stability-indicating analysis of this compound due to its high resolution and specificity. Unlike UV spectrophotometry, which can be prone to interference from other components in a formulation, HPLC separates this compound from potential degradants and excipients, allowing for accurate quantification.

Table 1: Comparison of HPLC and UV Spectrophotometry for this compound Analysis

ParameterHPLC MethodUV Spectrophotometry Method
Specificity High; resolves API from degradation products and excipients.Low; susceptible to interference from other UV-absorbing compounds.
Accuracy High; average recovery typically between 97% and 103%.Lower; can be affected by interfering substances.
Precision High; Relative Standard Deviation (RSD) is generally low (<2%).Variable; dependent on sample matrix.
Linearity Excellent; correlation coefficient (r) is typically ≥0.999.Good; but the linear range may be limited.
Robustness Generally robust, but can be sensitive to changes in mobile phase pH and composition.Less robust in complex matrices.
Sample Preparation Minimal; often involves simple dilution.May require extensive extraction procedures to remove interfering substances.

Forced Degradation Studies

Forced degradation studies are essential for developing and validating a stability-indicating method. These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. The analytical method must then be able to separate and quantify the intact drug from these degradants.

Table 2: Summary of Forced Degradation Studies on this compound

Stress ConditionReagent/ConditionDurationDegradation (%)Reference
Acid Hydrolysis0.1 N HCl30 minutes at 60°C2.31 - 3.10
Base Hydrolysis0.1 N NaOH30 minutes at 60°C4.54 - 10.49
Oxidative1% H₂O₂30 minutes at <30°C4.10
ThermalDry Heat-10.39
PhotolyticUV/Sunlight-No significant degradation - 3.59

Note: Degradation percentages can vary depending on the specific experimental conditions.

Experimental Protocols

Below are representative experimental protocols for a validated stability-indicating HPLC method and the associated forced degradation studies.

HPLC Method Protocol

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of phosphate buffer (pH 3.5) and methanol (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm. | Retention Time: Approximately 6.1 minutes.

Forced Degradation Protocol

  • Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and reflux at 60°C for 30 minutes.

  • Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and reflux at 60°C for 30 minutes.

  • Oxidative Degradation: Treat a solution of this compound with 1% H₂O₂ at a temperature below 30°C for 30 minutes.

  • Thermal Degradation: Expose the solid drug substance to dry heat.

  • Photolytic Degradation: Expose a solution of the drug substance to UV light and/or sunlight.

Following exposure to the stress conditions, the samples are diluted appropriately with the mobile phase and injected into the HPLC system.

Visualizations

Experimental Workflow for Stability-Indicating Assay

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_results Data Evaluation Start This compound Sample Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) Start->Forced_Degradation Standard_Prep Preparation of Standard Solutions Start->Standard_Prep Sample_Prep Preparation of Degraded and Non-Degraded Samples Forced_Degradation->Sample_Prep HPLC_System HPLC System (C18 Column, UV Detector) Standard_Prep->HPLC_System Sample_Prep->HPLC_System Method_Development Method Development & Optimization HPLC_System->Method_Development Method_Validation Method Validation (Specificity, Linearity, Accuracy, Precision, Robustness) Method_Development->Method_Validation Data_Acquisition Data Acquisition & Processing Method_Validation->Data_Acquisition Peak_Purity Peak Purity Analysis Data_Acquisition->Peak_Purity Quantification Quantification of this compound & Degradants Peak_Purity->Quantification Report Final Report Quantification->Report

Caption: Workflow of a stability-indicating HPLC assay.

Logical Relationship of Method Validation Parameters

G Assay Stability-Indicating Assay Specificity Specificity Assay->Specificity Linearity Linearity Assay->Linearity Accuracy Accuracy Assay->Accuracy Precision Precision Assay->Precision Robustness Robustness Assay->Robustness LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ

Comparative Bioavailability of Dexchlorpheniramine Maleate Formulations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the bioavailability of different dexchlorpheniramine maleate formulations, intended for researchers, scientists, and drug development professionals. The information is compiled from various studies to offer a comprehensive overview of how formulation differences can impact the pharmacokinetic profile of this first-generation antihistamine.

Dexchlorpheniramine, the dextrorotatory isomer of chlorpheniramine, is an alkylamine antihistamine that competitively blocks H1 receptors.[1] Its formulation plays a crucial role in its therapeutic efficacy and dosing regimen. The following sections present a compilation of quantitative data, experimental methodologies, and visual representations of study workflows to facilitate a deeper understanding of its bioavailability.

Quantitative Data Summary

The pharmacokinetic parameters of different this compound formulations are summarized in the table below. These parameters are critical in assessing the rate and extent of drug absorption.

Formulation TypeCmax (ng/mL)Tmax (hours)AUC (ng·h/mL)Key Findings & Citation
Immediate-Release (IR) Tablet Test: 22, Reference: 20.5Test: 2.5, Reference: 2.08Test AUC0-t: 316.5, Reference AUC0-t: 315The two formulations were found to be bioequivalent.[2]
Extended-Release (ER) Tablet vs. IR Solution ER yielded lower Cmax values for chlorpheniramine compared to the IR product.ER extended the time to attain peak drug levels.Systemic exposures (AUC) were found to be comparable between the ER and IR products at a single dose.The 90% confidence intervals for the geometric mean ratio for AUC were within the 80-125% bioequivalence limits.[3]
Controlled-Release (CR) Products vs. Regular-Release CR products gave a higher Cmax than a 4-mg syrup but less than two 4-mg tablets.CR products extended the time necessary to attain peak drug levels compared to 4-mg and 8-mg syrups.AUC for CR products was not equivalent to equal amounts of the regular-release products, suggesting incomplete bioavailability.[4]Controlled-release formulations prolonged the time course of absorption at the expense of incomplete bioavailability.[4]
Orally Disintegrating Tablets (ODTs) Not explicitly provided in the study.Not explicitly provided in the study.Not explicitly provided in the study.Formulations with Kollidon-CL as a disintegrant showed the fastest disintegration times and highest dissolution rates.
Jelly Formulations vs. Syrup and IR Tablets Jelly formulations showed comparable Cmax to syrup.Jelly formulations showed comparable Tmax to syrup.Jelly formulations had comparable AUC to syrup, while IR tablets showed a tendency for lower absorption.[5]Jelly formulations can be a patient-centered option with bioavailability comparable to syrup.[5]

Note: Cmax (Maximum plasma concentration), Tmax (Time to reach maximum plasma concentration), and AUC (Area under the plasma concentration-time curve) are key pharmacokinetic parameters used to assess bioavailability.

Experimental Protocols

The following section details a typical experimental protocol for a comparative bioavailability or bioequivalence study of this compound formulations, synthesized from methodologies described in the cited literature.

Study Design

Bioequivalence studies for this compound are often conducted as open-label, randomized, two-period, two-sequence, crossover studies.[2][6] A washout period of at least one to two weeks is typically implemented between the two periods of the study.[6] The studies are conducted in healthy adult volunteers under fasting conditions.[7]

Drug Administration and Sample Collection
  • Dosing: Subjects receive a single oral dose of the test and reference formulations with a standardized volume of water.

  • Blood Sampling: Venous blood samples are collected into tubes containing an anticoagulant at predetermined time points before and after drug administration. A typical sampling schedule might be at 0 (pre-dose), 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.

  • Plasma Separation: Plasma is separated by centrifugation and stored frozen at -20°C or lower until analysis.

Analytical Method

Quantification of dexchlorpheniramine in plasma is typically performed using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[6][8]

  • Sample Preparation: A liquid-liquid extraction (LLE) method is commonly used to extract dexchlorpheniramine and an internal standard (e.g., brompheniramine) from the plasma matrix.[6]

  • Chromatographic Separation: The separation is achieved on a C8 or C18 analytical column with a gradient elution using a mobile phase consisting of an organic solvent (e.g., methanol) and an aqueous buffer (e.g., ammonium hydroxide).[6]

  • Mass Spectrometric Detection: The analyte and internal standard are detected using an electrospray ionization (ESI) source in the positive ion mode with multiple reaction monitoring (MRM).

Pharmacokinetic and Statistical Analysis

The pharmacokinetic parameters (Cmax, Tmax, AUC0-t, AUC0-∞) are calculated from the plasma concentration-time data using non-compartmental methods.[9] Statistical analysis, typically an analysis of variance (ANOVA), is performed on the log-transformed Cmax and AUC data. The 90% confidence intervals for the ratio of the geometric means of the test and reference products are calculated and must fall within the range of 80-125% for the formulations to be considered bioequivalent.[1][2]

Visualizations

Experimental Workflow for a Bioavailability Study

The following diagram illustrates the typical workflow of a comparative bioavailability study for different drug formulations.

G cluster_0 Pre-Study Phase cluster_1 Clinical Phase cluster_2 Analytical Phase cluster_3 Data Analysis Phase A Protocol Design & IRB Approval B Subject Recruitment & Screening A->B C Randomization to Treatment Groups B->C D Drug Administration (Test/Reference) C->D E Blood Sample Collection D->E F Washout Period E->F G Crossover to a new treatment group F->G H Repeat Drug Administration & Sampling G->H I Plasma Sample Processing H->I J LC-MS/MS Analysis I->J K Pharmacokinetic Parameter Calculation J->K L Statistical Analysis (Bioequivalence) K->L M Final Report Generation L->M G cluster_0 Normal Allergic Response cluster_1 Effect of Dexchlorpheniramine Histamine Histamine H1R_active H1 Receptor (Active) Histamine->H1R_active Binds to G_protein Gq/11 Protein Activation H1R_active->G_protein PLC Phospholipase C Activation G_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Allergic_Symptoms Allergic Symptoms (e.g., vasodilation, increased permeability) IP3_DAG->Allergic_Symptoms Dex Dexchlorpheniramine H1R_inactive H1 Receptor (Inactive) Dex->H1R_inactive Binds to & Stabilizes No_Signal Signal Transduction Blocked H1R_inactive->No_Signal

References

Safety Operating Guide

Essential Safety and Handling Protocols for Dexchlorpheniramine Maleate

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling Dexchlorpheniramine Maleate, a toxic substance if swallowed, to ensure personal safety and prevent contamination.[1][2][3][4] This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on safety data sheet (SDS) recommendations.[1][2][5]

PPE CategoryItemSpecifications and Usage
Hand Protection Chemical-resistant glovesUse powder-free disposable gloves.[6] Nitrile gloves are a common choice for handling a broad range of chemicals.[7] Regularly inspect gloves for any signs of damage and change them every 30 to 60 minutes or immediately if contact with the substance is known or suspected.[6]
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesMust meet ANSI Z.87.1 standards to protect against splashes and airborne particles.[7] A face shield may be required for operations with a high risk of splashing or explosion.[7]
Body Protection Laboratory coatA long-sleeved lab coat should be worn and fully buttoned to protect the skin and personal clothing from contamination.[7][8]
Respiratory Protection NIOSH-approved respiratorRequired when engineering controls are not sufficient to maintain exposure below permissible limits, or when there is a risk of inhaling dust or aerosols.[2][7] The specific type of respirator should be chosen based on a risk assessment of the planned procedure.
Foot Protection Closed-toe shoesShoes must cover the entire foot to protect against spills and falling objects.[7][9]

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Ventilated Hood prep_ppe->prep_setup prep_gather Gather Materials and Reagents prep_setup->prep_gather handle_weigh Weigh this compound prep_gather->handle_weigh Proceed to Handling handle_dissolve Dissolve/Prepare Solution handle_weigh->handle_dissolve handle_transfer Transfer to Reaction Vessel handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate Work Surfaces handle_transfer->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste per Regulations cleanup_waste->cleanup_dispose cleanup_ppe Doff and Dispose of PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dexchlorpheniramine Maleate
Reactant of Route 2
Dexchlorpheniramine Maleate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.